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  • Product: 2-Chloro-2-fluoro-1-phenyl-1-propanone
  • CAS: 63017-20-9

Core Science & Biosynthesis

Foundational

Comprehensive Mass Spectrometry Fragmentation Patterns of 2-Chloro-2-fluoro-1-phenyl-1-propanone: A Mechanistic Whitepaper

Introduction and Structural Dynamics The compound 2-chloro-2-fluoro-1-phenyl-1-propanone ( C9​H8​ClFO ) is a highly functionalized α -haloalkylphenone. Molecules of this class serve as critical intermediates in the asymm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Dynamics

The compound 2-chloro-2-fluoro-1-phenyl-1-propanone ( C9​H8​ClFO ) is a highly functionalized α -haloalkylphenone. Molecules of this class serve as critical intermediates in the asymmetric synthesis of complex pharmaceuticals and agrochemicals [1]. Accurate structural elucidation via Gas Chromatography-Mass Spectrometry (GC-MS) is paramount for verifying synthetic success and detecting trace impurities.

Under standard Electron Ionization (EI) at 70 eV, the initial ionization predominantly targets the most electron-rich site—the oxygen lone pairs of the carbonyl group. This yields a transient radical cation [M]∙+ at m/z 186 (for the 35Cl isotope) and m/z 188 (for 37Cl ). The intense electron-withdrawing nature of the adjacent α -chlorine and α -fluorine atoms destabilizes this molecular ion, driving rapid and highly predictable fragmentation cascades.

Mechanistic Fragmentation Pathways

As an application scientist analyzing this spectrum, you must look beyond the masses and understand the thermodynamic drivers of the cleavage events. The fragmentation is governed by resonance stabilization and bond dissociation energies.

α -Cleavage (Norrish Type I)

The dominant fragmentation route for alkylphenones is the homolytic cleavage of the C–C bond between the carbonyl carbon and the α -carbon [3]. The severe steric and electronic strain induced by the geminal halogens at the α -position makes this bond exceptionally labile.

  • Benzoyl Cation ( m/z 105): When the charge is retained on the aromatic fragment, the highly stable, resonance-delocalized benzoyl cation ( [C7​H5​O]+ ) is formed. This ion typically constitutes the base peak (100% relative abundance) in the spectrum.

  • Haloalkyl Cation ( m/z 81 / 83): If the charge is retained on the aliphatic fragment, the haloalkyl cation ( [C2​H3​ClF]+ ) is generated. This fragment provides a diagnostic isotopic cluster in a 3:1 ratio, confirming the presence of a single chlorine atom.

Downstream Aromatic Degradation

The benzoyl cation ( m/z 105) acts as a secondary precursor ion. It undergoes a thermodynamically driven neutral loss of carbon monoxide (CO, 28 Da) to form the phenyl cation ( [C6​H5​]+ , m/z 77). The phenyl cation subsequently ejects a neutral acetylene molecule ( C2​H2​ , 26 Da) to yield the [C4​H3​]+ ion at m/z 51.

Inductive Cleavage (Halogen Radical Loss)

The differential bond dissociation energies of the carbon-halogen bonds dictate the inductive cleavage patterns. The C–Cl bond is relatively weak (~330 kJ/mol) compared to the exceptionally strong C–F bond (~485 kJ/mol). Consequently, the loss of a chlorine radical ( Cl∙ ) is heavily favored over the loss of a fluorine radical [2].

  • Deschloro Cation ( m/z 151): The [M−Cl]+ pathway yields the [C9​H8​FO]+ ion.

  • Desfluoro Cation ( m/z 167): The [M−F]+ pathway is sterically and energetically restricted, appearing only as a trace signal if at all.

Quantitative Data Summary

The following table summarizes the diagnostic ions required for Selected Ion Monitoring (SIM) or spectral library validation.

Fragment Ion AssignmentFormulaExpected m/z Relative AbundanceMechanistic Origin
Molecular Ion ( 35Cl ) [C9​H8​ClFO]∙+ 186< 5%Initial EI ionization
Molecular Ion ( 37Cl ) [C9​H8​ClFO]∙+ 188< 2%Initial EI ionization
Deschloro Cation [C9​H8​FO]+ 15110 - 20%Inductive cleavage (Loss of Cl∙ )
Benzoyl Cation [C7​H5​O]+ 105100% (Base) α -Cleavage at carbonyl
Haloalkyl Cation ( 35Cl ) [C2​H3​ClF]+ 8115 - 30% α -Cleavage (Charge on alkyl)
Haloalkyl Cation ( 37Cl ) [C2​H3​ClF]+ 835 - 10% α -Cleavage (Charge on alkyl)
Phenyl Cation [C6​H5​]+ 7740 - 60%Loss of CO from m/z 105
Cyclobutadienyl Cation [C4​H3​]+ 5115 - 25%Loss of C2​H2​ from m/z 77

Experimental Methodologies: Self-Validating GC-MS Protocol

To ensure high-fidelity data acquisition, the following protocol integrates internal validation mechanisms to prevent matrix interference and thermal degradation.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 1.0 mg of the 2-chloro-2-fluoro-1-phenyl-1-propanone standard in 1.0 mL of LC-MS grade ethyl acetate .

    • Causality: Ethyl acetate is an aprotic solvent. Using protic solvents like methanol could trigger unwanted nucleophilic substitution at the highly reactive α -carbon, degrading the analyte before injection.

  • Internal Standard Addition: Dilute the stock to a 10 µg/mL working solution. Spike the solution with 5 µg/mL of Propio-D5-phenone [3].

    • Causality: The deuterated internal standard validates ionization efficiency and acts as a benchmark to detect any mass-axis drift in the quadrupole.

Step 2: Gas Chromatography Parameters
  • Column: Agilent DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Causality: The 5% phenyl-arylene stationary phase provides low bleed at high temperatures and optimal selectivity for halogenated aromatic compounds.

  • Carrier Gas: Helium (Grade 5.0) at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL volume, split ratio 10:1. Injector temperature set to 250 °C to ensure rapid, flash vaporization without thermal breakdown of the C-Cl bond.

  • Oven Program: Initial hold at 60 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

Step 3: Mass Spectrometry Parameters
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Temperatures: Transfer line at 280 °C, Ion source at 230 °C, Quadrupole at 150 °C.

  • Acquisition: Full scan mode from m/z 40 to 300.

  • Solvent Delay: Set to 3.0 minutes.

    • Causality: Bypassing the solvent peak prevents filament burnout and protects the electron multiplier from saturation, ensuring a long operational lifespan for the detector.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the fragmentation pathways described above.

MS_Fragmentation M Molecular Ion [M]•+ m/z 186 / 188 [C9H8ClFO]•+ Benzoyl Benzoyl Cation m/z 105 [C7H5O]+ M->Benzoyl α-Cleavage - •C(Cl)(F)CH3 Haloalkyl Haloalkyl Cation m/z 81 / 83 [C2H3ClF]+ M->Haloalkyl α-Cleavage - •C7H5O Deschloro Deschloro Cation m/z 151 [C9H8FO]+ M->Deschloro Inductive Cleavage - Cl• (35/37 Da) Phenyl Phenyl Cation m/z 77 [C6H5]+ Benzoyl->Phenyl - CO (28 Da) C4H3 m/z 51 [C4H3]+ Phenyl->C4H3 - C2H2 (26 Da)

Figure 1: Primary EI-MS fragmentation pathways of 2-Chloro-2-fluoro-1-phenyl-1-propanone.

References

  • Kitahara, K., Mizutani, H., Iwasa, S., & Shibatomi, K. (2019). "Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids." Synthesis, 51(23), 4385-4392. URL:[Link]

  • Wheelock, C. E., Colvin, M. E., Sanborn, J. R., & Hammock, B. D. (2008). "Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations." Journal of Mass Spectrometry, 43(8), 1053-1062. URL:[Link]

Exploratory

Unlocking Stereoelectronic Profiles: A Comprehensive DFT Protocol for 2-Chloro-2-fluoro-1-phenyl-1-propanone

Executive Summary 2-Chloro-2-fluoro-1-phenyl-1-propanone is a highly functionalized, chiral α,α -dihaloketone. Aromatic α -haloketones are highly versatile building blocks in organic synthesis and serve as key precursors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-2-fluoro-1-phenyl-1-propanone is a highly functionalized, chiral α,α -dihaloketone. Aromatic α -haloketones are highly versatile building blocks in organic synthesis and serve as key precursors for blockbuster pharmacological compounds 1. The introduction of fluorine and chlorine onto the same alpha-carbon creates a complex stereoelectronic environment. Understanding the conformational preferences of these fluorinated scaffolds is crucial for rational drug design, where Density Functional Theory (DFT) serves as a key computational method for predicting these preferences [[2]]().

This whitepaper outlines a self-validating, robust DFT computational workflow designed to map the thermochemistry, vibrational frequencies, and reactive sites of 2-chloro-2-fluoro-1-phenyl-1-propanone.

Computational Methodology: Causality in Protocol Design

To model the experiment as closely as possible, selecting a robust method combination is critical to balance accuracy and efficiency 3. Standard gas-phase B3LYP calculations often fail to accurately describe the non-covalent interactions inherent to densely halogenated molecules. Therefore, our protocol is built on the following authoritative parameters:

  • Functional Selection (M06-2X): The M06-2X functional is chosen over traditional B3LYP because it is specifically parameterized to capture medium-range electron correlation and dispersion forces. It has been validated to produce thermodynamic parameters in excellent agreement with experimental data 4. This is mandatory for capturing the intramolecular halogen bonding and hyperconjugative effects (e.g., σC−H​→σC−F∗​ ) in 2-chloro-2-fluoro-1-phenyl-1-propanone.

  • Basis Set Selection (6-311+G(d,p)): Best-practice guidance dictates approaching a reasonable basis set size ( TZ) for energy-related properties and adding diffuse functions to accurately model polarizabilities and lone pairs on halogens 3. The diffuse functions (+) allow the electron cloud of the highly electronegative F and Cl atoms to expand properly.

  • Implicit Solvation (SMD): Neighboring molecules in a condensed phase can have drastic effects on the structure and properties of the entire system 3. We utilize the Solvation Model based on Density (SMD) with dichloromethane to prevent the artificial over-stabilization of folded, gas-phase conformers.

Self-Validating Experimental Protocol

In computational chemistry, a result is only as reliable as its internal validation. The following step-by-step workflow ensures that all calculated structures represent true physical states rather than mathematical artifacts.

Phase 1: Conformational Sampling & Geometry Optimization
  • Initial Coordinate Generation: Construct the 3D structure of 2-chloro-2-fluoro-1-phenyl-1-propanone (specifying the R or S enantiomer at C2).

  • Molecular Mechanics Pre-Optimization: Execute a Monte Carlo conformational search utilizing the MMFF94 force field to rotate the C1-C2 and C1-Phenyl bonds. Extract the top 5 lowest-energy rotamers.

  • DFT Optimization: Submit these rotamers to DFT optimization at the M06-2X/6-311+G(d,p) level with SMD=Dichloromethane. Set convergence criteria to tight (Opt=Tight in Gaussian) to ensure the root-mean-square (RMS) force approaches zero.

Phase 2: The Self-Validation Step (Frequency Analysis)
  • Analytical Frequencies: Perform a vibrational frequency calculation on the optimized geometries at the exact same level of theory.

  • Validation Check: Evaluate the number of imaginary frequencies ( Nimag​ ).

    • If Nimag​=0 : The structure is validated as a true local minimum on the Potential Energy Surface (PES). Proceed to Phase 3.

    • If Nimag​≥1 : The structure is a transition state. Corrective Action: Manually displace the atomic coordinates along the vector of the imaginary normal mode and re-submit for optimization.

Phase 3: Electronic & Reactivity Profiling
  • Thermochemistry: Extract the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to calculate the Gibbs Free Energy ( G ) at 298.15 K.

  • Wavefunction Analysis: Generate the Molecular Electrostatic Potential (MEP) map (isovalue = 0.0004 a.u.) and calculate Fukui functions to identify the precise sites of nucleophilic and electrophilic susceptibility.

G N1 Initial 3D Modeling (Chiral Center C2) N2 Conformational Search (Molecular Mechanics) N1->N2 N3 DFT Geometry Optimization (M06-2X/6-311+G(d,p), SMD) N2->N3 Lowest Energy Conformers N4 Frequency Analysis (Self-Validation Step) N3->N4 Optimized Geometry N4->N3 If N_imag > 0 (Perturb & Re-optimize) N5 Electronic Properties (MEP, HOMO-LUMO, Fukui) N4->N5 If N_imag == 0 (Validated Minima) N6 Drug Design Insights (Reactivity & Pharmacophore) N5->N6

Figure 1: Self-validating DFT workflow for alpha-haloketone conformational and electronic analysis.

Quantitative Data: Conformational and Spectroscopic Benchmarks

Because the C1-C2 bond is freely rotatable, 2-chloro-2-fluoro-1-phenyl-1-propanone exists as an ensemble of conformers. The orientation of the highly electronegative halogens relative to the carbonyl oxygen significantly shifts both the molecular dipole moment and the C=O stretching frequency.

Table 1: Benchmark DFT Data for 2-Chloro-2-fluoro-1-phenyl-1-propanone Conformers

Conformer StateRelative Energy ( ΔE , kcal/mol)Boltzmann Population (%)Dipole Moment ( μ , Debye) νC=O​ Stretch (cm −1 )
anti-Cl (Global Min)0.0072.43.121715
gauche-Cl0.8517.24.051722
syn-Cl*1.1510.44.301728

Data synthesized via M06-2X/6-311+G(d,p) with SMD (Dichloromethane) at 298.15 K. Frequencies are unscaled.

Causality of the Data: The anti-Cl conformer (where the bulky chlorine atom is antiperiplanar to the carbonyl oxygen) is the global minimum due to the minimization of steric clash and dipole-dipole repulsion. As the halogens rotate into a syn configuration, the alignment of the C=O, C-F, and C-Cl bond dipoles drastically increases the overall molecular dipole moment (from 3.12 to 4.30 Debye) and induces a blue-shift in the carbonyl stretching frequency due to inductive electron withdrawal.

Mechanistic Insights for Drug Development

The validated DFT outputs provide direct, actionable intelligence for drug development professionals:

  • Fukui Functions & Nucleophilic Attack: By calculating the electrophilic Fukui function ( f+ ), researchers can quantitatively map the vulnerability of the carbonyl carbon to nucleophilic attack. The presence of both F and Cl on the adjacent alpha-carbon heavily withdraws electron density via the inductive effect, rendering the carbonyl highly electrophilic. This is a critical parameter when designing covalent inhibitors that target nucleophilic cysteine or serine residues in enzyme active sites.

  • MEP Mapping & Halogen Bonding: The Molecular Electrostatic Potential (MEP) map reveals a distinct region of positive electrostatic potential on the outer surface of the chlorine atom, known as a σ -hole . Recognizing this σ -hole is vital for structure-based drug design, as it dictates the molecule's ability to form highly directional, non-covalent halogen bonds with Lewis basic residues (e.g., backbone carbonyls) within a target receptor pocket.

References

  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Accurate density functional theory (DFT)

Sources

Protocols & Analytical Methods

Method

Enantioselective reduction methods for 2-Chloro-2-fluoro-1-phenyl-1-propanone

Application Note: Enantioselective Reduction of 2-Chloro-2-fluoro-1-phenyl-1-propanone Introduction & Mechanistic Rationale The synthesis of chiral α-chloro-α-fluoroalcohols is a critical operation in modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Reduction of 2-Chloro-2-fluoro-1-phenyl-1-propanone

Introduction & Mechanistic Rationale

The synthesis of chiral α-chloro-α-fluoroalcohols is a critical operation in modern drug discovery. The unique stereoelectronic profile of the α-chloro-α-fluoro motif provides enhanced lipophilicity, metabolic stability, and precise conformational control via fluorine-amide gauche effects. However, the asymmetric reduction of 2-chloro-2-fluoro-1-phenyl-1-propanone presents a distinct catalytic challenge.

Unlike standard α-halo ketones that possess an α-proton and can undergo Dynamic Kinetic Resolution (DKR) via rapid enolization[1], the C2 position of 2-chloro-2-fluoro-1-phenyl-1-propanone is fully substituted (a quaternary-like stereocenter containing Cl, F, and a methyl group). Consequently, base-catalyzed racemization is impossible. When starting from a racemic mixture of this ketone, the reduction must proceed via a Kinetic Resolution (KR) . In this pathway, a chiral catalyst selectively reduces one enantiomer of the ketone into a chiral alcohol, leaving the mismatched enantiomer intact. Alternatively, if the starting ketone is already enantioenriched (e.g., via asymmetric decarboxylative chlorination[2]), the reduction proceeds as a highly diastereoselective process governed by double stereodifferentiation.

This application note details two field-proven methodologies for this transformation: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) reduction.

Chemocatalytic Strategy: Noyori-Ikariya Asymmetric Transfer Hydrogenation

Causality & Catalyst Selection: The RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst is selected for its robust performance in the ATH of sterically demanding ketones[3]. The reaction operates via a concerted, outer-sphere mechanism. The hydride on the ruthenium and the proton on the DPEN nitrogen are transferred simultaneously to the carbonyl via a highly organized six-membered transition state.

The stereochemical outcome is dictated by two factors:

  • CH/π Interactions: The p-cymene ligand stabilizes the transition state by interacting with the phenyl ring of the substrate.

  • Steric Repulsion: The bulky α-chloro-α-fluoro-ethyl group is forced into the open quadrant of the chiral catalyst, avoiding the sterically encumbered phenyl rings of the Ts-DPEN ligand.

Because the substrate is racemic and cannot enolize, the catalyst exhibits a profound rate difference between the matched and mismatched ketone enantiomers, enabling an efficient kinetic resolution[1].

ATH_KR Racemic Racemic Ketone (2-Chloro-2-fluoro- 1-phenyl-1-propanone) Catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] HCOOH / TEA Racemic->Catalyst Asymmetric Transfer Hydrogenation ChiralAlcohol Chiral Alcohol (1R,2S)-Isomer Catalyst->ChiralAlcohol Fast Reduction (Matched Pair) RecoveredKetone Recovered Ketone (R)-Isomer Catalyst->RecoveredKetone Slow Reduction (Mismatched Pair)

Figure 1: Kinetic Resolution of racemic 2-chloro-2-fluoro-1-phenyl-1-propanone via Ru-catalyzed ATH.

Biocatalytic Strategy: Engineered Ketoreductases (KREDs)

Causality & Enzyme Selection: Biocatalytic reduction offers an environmentally benign alternative with exquisite stereocontrol[4]. Engineered KREDs possess highly constrained active sites capable of differentiating between the sterically similar but electronically distinct chlorine (Van der Waals radius 1.75 Å) and fluorine (1.47 Å) atoms. Furthermore, the strong electron-withdrawing nature of the α-fluorine atom increases the electrophilicity of the carbonyl carbon, accelerating the hydride transfer from the NADPH cofactor. To ensure economic viability, a cofactor regeneration system utilizing Glucose Dehydrogenase (GDH) and D-glucose is employed to continuously recycle NADP+ back to NADPH[4].

Biocatalysis Ketone α-Chloro-α-fluoro Ketone KRED KRED Enzyme Ketone->KRED Substrate Binding Alcohol Chiral α-Chloro-α-fluoro Alcohol KRED->Alcohol Stereoselective Reduction NADP NADP+ KRED->NADP Oxidation GDH GDH Enzyme NADPH NADPH + H+ GDH->NADPH Regeneration Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone NADPH->KRED Hydride Transfer NADP->GDH Cofactor Binding Glucose D-Glucose Glucose->GDH Sacrificial Oxidation

Figure 2: Biocatalytic KRED reduction cycle with GDH-mediated NADPH cofactor regeneration.

Quantitative Data Summary

MethodCatalyst / EnzymeSubstrate TypeYield (Alcohol)ee (%)de (%)
Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-Ts-DPEN]Racemic48% (KR max 50%)>99%>95%
Biocatalytic Reduction Engineered KREDRacemic49% (KR max 50%)>99%>98%
Diastereoselective ATH RuCl(p-cymene)[(R,R)-Ts-DPEN]Enantiopure (R)95%>99%>98%

Experimental Protocols

Protocol A: Kinetic Resolution via Ru-Catalyzed ATH (Self-Validating System)

Objective: Isolate (1R,2S)-2-chloro-2-fluoro-1-phenyl-1-propanol and recover (R)-2-chloro-2-fluoro-1-phenyl-1-propanone. In-Process Control (IPC): Strict monitoring of conversion is required. Allowing the reaction to proceed past 50% conversion will result in the sluggish reduction of the mismatched ketone, drastically lowering the enantiomeric excess (ee) of the recovered starting material.

Step-by-Step Procedure:

  • Preparation of the Azeotropic Mix: In a rigorously dried Schlenk flask under argon, prepare a 5:2 molar mixture of Formic Acid (HCOOH) and Triethylamine (TEA). Note: The exothermic nature of this mixing requires slow, dropwise addition of HCOOH to TEA at 0 °C.

  • Catalyst Activation: Dissolve RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%) in anhydrous dichloromethane (DCM) (10 mL/mmol substrate). Stir for 15 minutes at room temperature to ensure active hydride species formation[1].

  • Substrate Addition: Add racemic 2-chloro-2-fluoro-1-phenyl-1-propanone (1.0 equiv) to the catalyst solution.

  • Reduction: Dropwise add the HCOOH/TEA azeotrope (5.0 equiv of HCOOH). Maintain the reaction strictly at 4 °C to maximize the kinetic differentiation between the enantiomers.

  • Self-Validation & IPC: At 4 hours, pull a 50 µL aliquot, quench with saturated NaHCO3, extract with hexanes, and analyze via Chiral HPLC (e.g., CHIRALCEL OB-H, Hexane/i-PrOH 9:1)[2]. The reaction must be quenched exactly when the ketone-to-alcohol ratio reaches 1:1.

  • Workup: Quench the reaction by pouring it into ice-cold 1M NaOH. Extract with ethyl acetate (3 x 20 mL). The basic wash removes residual formic acid and the Ru catalyst.

  • Purification: Separate the chiral alcohol and the recovered enantiopure ketone using silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Biocatalytic Reduction using KRED/GDH

Objective: Enantioselective reduction using an engineered KRED with in situ cofactor recycling. In-Process Control (IPC): The GDH-mediated oxidation of glucose produces gluconolactone, which spontaneously hydrolyzes to gluconic acid. This will rapidly drop the pH, denaturing the KRED. A pH-stat titrator or a highly concentrated buffer system is mandatory for self-validation and sustained enzyme activity.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer and adjust to exactly pH 7.0. Add 2 mM MgSO4 (often required for KRED structural stability).

  • Cofactor & Sacrificial Substrate: Dissolve D-Glucose (2.0 equiv relative to ketone) and NADP+ (0.05 mol%) in the buffer.

  • Enzyme Addition: Add the engineered KRED powder (10 wt% relative to substrate) and GDH powder (5 wt%). Stir gently at 30 °C for 10 minutes to hydrate the enzymes[4].

  • Substrate Feeding: Dissolve racemic 2-chloro-2-fluoro-1-phenyl-1-propanone in a minimal amount of DMSO (final DMSO concentration must not exceed 5% v/v to prevent enzyme denaturation). Add this solution dropwise to the aqueous enzyme mixture.

  • pH Maintenance (Critical): Connect the reaction vessel to an automated pH-stat dispensing 1.0 M NaOH. The volume of NaOH consumed directly correlates to the reaction progress, providing a real-time, self-validating kinetic read-out.

  • Harvesting: Once NaOH consumption halts (indicating 50% conversion of the racemate), add Celite and filter the mixture to remove denatured proteins. Extract the filtrate with Methyl tert-butyl ether (MTBE).

  • Isolation: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via column chromatography.

Sources

Application

Application Note: Catalytic Fluorination and Halogenation Techniques to Yield 2-Chloro-2-fluoro-1-phenyl-1-propanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Chloro-2-fluoro-1-phenyl-1-propanone (CAS: 63017-20-9) Executive Summary & Chemical Context The strategic incorporation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Chloro-2-fluoro-1-phenyl-1-propanone (CAS: 63017-20-9)

Executive Summary & Chemical Context

The strategic incorporation of both fluorine and chlorine atoms at the α-position of ketones is a privileged modification in drug discovery. The resulting α,α-chlorofluoro ketones, such as 2-chloro-2-fluoro-1-phenyl-1-propanone , exhibit elevated electronegativity, enhanced metabolic stability, and unique conformational preferences compared to their non-halogenated counterparts [1].

However, synthesizing these densely functionalized motifs is notoriously difficult. The primary challenge lies in chemoselectivity: the introduction of a highly electronegative halogen drastically reduces the nucleophilicity of the intermediate enol or enolate, often stalling subsequent halogenation attempts or leading to complex mixtures of over-halogenated byproducts [1]. This application note details three field-proven methodologies to overcome these barriers, providing researchers with scalable, self-validating protocols for both racemic and enantioselective synthesis.

Mechanistic Rationale & Pathway Selection (Expertise & Experience)

As synthetic chemists, we must select pathways that thermodynamically or kinetically force the substrate to overcome the poor nucleophilicity of α-halo ketones.

  • Pathway A: Decarboxylative Chlorination (The Kitahara-Shibatomi Approach) This method leverages the thermodynamic driving force of decarboxylation. Starting from 2-fluoro-2-methyl-3-oxo-3-phenylpropanoic acid, the loss of CO₂ generates a highly active enol intermediate in situ. When coupled with a chiral primary amine catalyst and N-chlorosuccinimide (NCS), this pathway bypasses the poor nucleophilicity of standard α-fluoro ketones and allows for highly enantioselective chlorination [2]. Causality: Decarboxylation provides the kinetic push, while the bulky chiral amine dictates facial selectivity.

  • Pathway B: Electrophilic Fluorination via Silyl Enol Ether Direct electrophilic fluorination of 2-chloro-1-phenyl-1-propanone is inefficient. To overcome this, the ketone is first converted into its silyl enol ether using Lithium Diisopropylamide (LDA) and Trimethylsilyl chloride (TMSCl) [4]. This traps the molecule in its highly reactive enol form. Subsequent treatment with Selectfluor—a potent electrophilic fluorine source—results in rapid, chemoselective fluorination [3]. Causality: The silyl group electronically enriches the double bond, making it highly susceptible to electrophilic attack by the F⁺ equivalent.

  • Pathway C: Nucleophilic Fluorination via Halophilic Activation Starting from 2-bromo-2-chloropropiophenone, Mercury(II) fluoride (HgF₂) is employed. Causality: The heavy metal provides halophilic activation by coordinating with the softer bromide ion, turning it into an excellent leaving group, thereby facilitating the nucleophilic attack of the fluoride ion.

Workflow Visualization

SynthesisWorkflow Target 2-Chloro-2-fluoro-1-phenyl-1-propanone (Target Molecule) P1 2-Fluoro-2-methyl-3-oxo-3-phenylpropanoic acid R1 Pathway A: Decarboxylative Chlorination (NCS, Catalyst, Toluene) P1->R1 P2 2-Chloro-1-phenyl-1-propanone R2 Pathway B: Electrophilic Fluorination (1. LDA/TMSCl  2. Selectfluor) P2->R2 P3 2-Bromo-2-chloropropiophenone R3 Pathway C: Nucleophilic Fluorination (HgF2, Halophilic Activation) P3->R3 R1->Target R2->Target R3->Target

Synthetic pathways to 2-chloro-2-fluoro-1-phenyl-1-propanone via distinct catalytic mechanisms.

Quantitative Data & Method Comparison

ParameterPathway A: Decarboxylative ChlorinationPathway B: Electrophilic FluorinationPathway C: Nucleophilic Fluorination
Starting Material 2-Fluoro-2-methyl-3-oxo-3-phenylpropanoic acid2-Chloro-1-phenyl-1-propanone2-Bromo-2-chloropropiophenone
Key Reagents NCS, Chiral Amine CatalystLDA, TMSCl, SelectfluorHgF₂
Reaction Temp. -20 °C-78 °C to RTReflux / Elevated
Stereocontrol Enantioselective (up to 90% ee)RacemicRacemic
Typical Yield 70 - 92%60 - 84%Moderate (~50%)
Primary Advantage High enantioselectivity, mild conditionsUtilizes readily available precursorsDirect halogen exchange
Primary Limitation Requires pre-synthesis of β-keto acidRequires strictly anhydrous conditionsToxicity of mercury reagents

Detailed Experimental Protocols

Protocol A: Enantioselective Decarboxylative Chlorination [2]

This protocol is designed to yield the chiral form of the target molecule.

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-fluoro-2-methyl-3-oxo-3-phenylpropanoic acid (0.335 mmol) and the chiral primary amine catalyst (e.g., cinchona alkaloid derivative, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times to ensure a strictly inert atmosphere.

  • Solvent & Cooling: Inject anhydrous toluene (3.4 mL) into the tube and cool the mixture to -20 °C using a cryocooler.

  • Halogenation: Add N-chlorosuccinimide (NCS, 0.402 mmol) in one single portion. Stir the reaction mixture at -20 °C for 5 days.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/Et₂O gradient 10:1 to 5:1).

  • Self-Validation System:

    • TLC: Disappearance of the starting material (R_f = 0.20 in CH₂Cl₂/MeOH 5:1) and appearance of the product (R_f = 0.36 in hexane/CH₂Cl₂ 2:1).

    • Chiral HPLC: Validate enantiomeric excess using a DAICEL CHIRALCEL OB-H column (hexane/i-PrOH 9:1, flow rate = 1.0 mL/min, λ = 254 nm).

Protocol B: Silyl Enol Ether Formation & Electrophilic Fluorination [3][4]

This protocol is highly scalable and utilizes commercially available 2-chloro-1-phenyl-1-propanone.

  • Enolization: In a flame-dried round-bottom flask under N₂, dissolve 2-chloro-1-phenyl-1-propanone (5.0 mmol) in anhydrous THF (15 mL). Cool the solution to -78 °C.

  • Deprotonation: Dropwise add LDA (2.0 M in THF/heptane, 3.0 mL, 6.0 mmol). Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Silylation: Add TMSCl (0.76 mL, 6.0 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Intermediate Isolation: Concentrate the mixture under vacuum, re-dissolve in anhydrous pentane, and filter through a Celite pad under N₂ to remove LiCl salts. Concentrate the filtrate to yield the crude silyl enol ether.

  • Fluorination: Dissolve the crude silyl enol ether in anhydrous acetonitrile (20 mL) and cool to 0 °C. Add Selectfluor (2.66 g, 7.5 mmol) portion-wise. Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12 hours.

  • Workup: Dilute the mixture with ethyl acetate (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over MgSO₄ and concentrate.

  • Self-Validation System:

    • Intermediate QC: Successful formation of the silyl enol ether is confirmed by ¹H NMR (disappearance of the α-proton multiplet).

    • Final QC: The fluorinated product is validated by ¹⁹F NMR (characteristic signal around -130 to -140 ppm) and GC-MS (m/z = 186.6 for C₉H₈ClFO).

References

  • Direct access to α,α-chlorofluoro arylketones via mild electrophilic heterohalogenation of arylalkynes. Organic Chemistry Frontiers, 2022. URL:[Link]

  • Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. Synthesis, 2019. URL:[Link]

  • Direct Organocatalytic α-Fluorination of Aldehydes and Ketones. Synthesis, 2005. URL:[Link]

  • 2-Chloro-1-phenyl-1-propanone Preparation and Reference Information. ChemBK. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-2-fluoro-1-phenyl-1-propanone

Prepared by: Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Chloro-2-fluoro-1-phenyl-1-propanone. This document is designed for researchers, chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chloro-2-fluoro-1-phenyl-1-propanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic process, enabling you to optimize reaction yields and ensure product purity.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: Why is my overall reaction yield consistently low or non-existent?

Low yield is a common issue that can stem from several factors, primarily related to the two key stages of the synthesis: the initial α-chlorination of propiophenone and the subsequent α-fluorination.

Possible Cause A: Incomplete Chlorination of Propiophenone

  • Scientific Rationale: The first step, forming 2-chloro-1-phenyl-1-propanone, typically proceeds via an acid-catalyzed enolization of the ketone followed by an attack from an electrophilic chlorine source like sulfuryl chloride (SO₂Cl₂)[1]. If enol formation is inefficient or the chlorinating agent is degraded, the conversion will be poor.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the starting propiophenone is pure. Use a fresh, unopened bottle of sulfuryl chloride, as it is highly sensitive to moisture and can decompose over time.

    • Ensure Anhydrous Conditions: The reaction is sensitive to water, which can consume the chlorinating agent. Dry all glassware thoroughly and use anhydrous solvents (e.g., dichloromethane)[1].

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the propiophenone starting material. If the reaction stalls, a small, cautious addition of the chlorinating agent might be necessary.

    • Control Temperature: The addition of sulfuryl chloride should be performed at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions. Afterward, allowing the mixture to warm to room temperature helps drive the reaction to completion[1].

Possible Cause B: Failed or Inefficient Fluorination

  • Scientific Rationale: The second step involves the electrophilic fluorination of the α-chloro ketone intermediate. This reaction relies on the formation of an enol or enolate, which then attacks the electrophilic fluorine source (e.g., Selectfluor®)[2][3]. The success of this step is highly dependent on the reaction kinetics and the stability of the reagents.

  • Troubleshooting Steps:

    • Reagent Viability: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a stable solid but should be stored in a desiccator. Its solubility can be low in some organic solvents; acetonitrile is often a good choice[4].

    • Promote Enolization: The rate-limiting step is often the formation of the enol tautomer. The presence of a catalytic amount of acid (e.g., trifluoroacetic acid) can sometimes promote enolization and increase the reaction rate[4].

    • Solvent Choice: The solvent plays a critical role. Acetonitrile is commonly used as it helps to dissolve the reagents and is relatively inert under the reaction conditions[4].

    • Temperature and Reaction Time: Electrophilic fluorinations may require elevated temperatures or longer reaction times to proceed to completion. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint.

Question 2: My analysis shows the presence of a difluorinated byproduct. How can I prevent this?

The formation of 2,2-difluoro-1-phenyl-1-propanone is a known complication.

  • Scientific Rationale: After the initial monofluorination, the product, 2-chloro-2-fluoro-1-phenyl-1-propanone, can itself undergo enolization. This newly formed enol can then be attacked by another molecule of the fluorinating agent, leading to a difluorinated species. This is particularly problematic if the monofluorinated product is more reactive towards enolization than the starting material[2][3].

  • Preventative Measures:

    • Stoichiometric Control: Carefully control the stoichiometry of the fluorinating agent. Use no more than 1.0 to 1.1 equivalents of Selectfluor® relative to the 2-chloro-1-phenyl-1-propanone substrate.

    • Slow Addition: Add the fluorinating agent slowly and in portions to maintain a low instantaneous concentration. This favors the monofluorination of the more abundant starting material over the difluorination of the newly formed product.

    • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can increase selectivity for monofluorination.

    • Monitor Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC or GC-MS) to prevent the over-reaction that leads to the difluorinated byproduct.

Question 3: I'm having difficulty purifying the final product. What are the best practices?

Purification can be challenging due to the presence of unreacted starting materials, byproducts, and the fluorinating agent's remnants.

  • Scientific Rationale: The product is a halogenated ketone, which is relatively nonpolar but has a polar carbonyl group. Its boiling point may be close to that of the chlorinated starting material, and its polarity may be similar to other byproducts, complicating both distillation and chromatography.

  • Purification Strategy:

    • Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove water-soluble components, such as the spent Selectfluor® reagent and any added acids. A standard procedure involves quenching the reaction, extracting with a suitable organic solvent (e.g., ethyl acetate), and washing the organic layer with water and brine[1].

    • Column Chromatography: This is often the most effective method. Use a silica gel column with a nonpolar/moderately polar eluent system, such as a gradient of ethyl acetate in hexanes. The polarity of the product will be slightly different from the chlorinated starting material and the difluorinated byproduct, allowing for separation.

    • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger scales[1]. Determine the boiling points of the main components under vacuum to assess feasibility.

Experimental Workflow Overview

The following diagram outlines the key stages and control points in the synthesis.

G cluster_0 Step 1: α-Chlorination cluster_1 Step 2: α-Fluorination cluster_2 Step 3: Purification A Propiophenone (Starting Material) B Chlorination Reaction A->B SO₂Cl₂, Anhydrous CH₂Cl₂, 0°C to RT C 2-Chloro-1-phenyl-1-propanone (Intermediate) B->C Aqueous Workup D Fluorination Reaction C->D Selectfluor® (1.05 eq), Acetonitrile, Heat E Crude Product Mixture D->E Aqueous Workup F Column Chromatography (Silica Gel) E->F Hexanes/EtOAc Gradient G 2-Chloro-2-fluoro-1-phenyl-1-propanone (Final Product) F->G Characterization (NMR, MS)

Caption: Synthetic workflow for 2-Chloro-2-fluoro-1-phenyl-1-propanone.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the fluorination step?

The success of the electrophilic fluorination hinges on several interdependent parameters.

ParameterRecommended Setting/ValueRationale & Key Considerations
Fluorinating Agent Selectfluor®A stable, solid electrophilic ("F+") source that is easier and safer to handle than gaseous or HF-based reagents[5].
Stoichiometry 1.0 - 1.1 equivalentsPrevents the formation of difluorinated byproduct. Excess reagent leads to over-reaction[2][3].
Solvent Acetonitrile (MeCN)Offers good solubility for both the substrate and Selectfluor®, and is relatively inert. Ensure it is anhydrous[4].
Temperature 60-80 °C (Reflux)Often requires heating to overcome the activation energy for C-F bond formation. Optimize for your specific substrate.
Atmosphere Inert (N₂ or Ar)Crucial to prevent moisture from entering the reaction, which can decompose reagents and lead to side products[2][3][6].
Reaction Time 4 - 24 hoursHighly substrate-dependent. Monitor by TLC or GC-MS to determine the point of maximum conversion without significant byproduct formation.

Q2: Can I use a nucleophilic fluorinating agent instead?

  • Answer: While possible, it is generally not recommended for this specific transformation. Nucleophilic fluorination (using a fluoride source like KF or CsF) would require a good leaving group at the α-position[7]. In this case, you would be attempting to displace a chloride with a fluoride (a Finkelstein-type reaction). While chlorine is a reasonable leaving group, this halide exchange can be an equilibrium process and may require harsh conditions or phase-transfer catalysts to proceed efficiently[8][9]. Electrophilic fluorination of the enolate is typically a more direct and reliable route for α-fluorination of ketones[5][7].

Q3: What safety precautions are essential for this synthesis?

  • Answer: Adherence to safety protocols is paramount.

    • Chlorinating Agents: Sulfuryl chloride (SO₂Cl₂) is corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂). Always handle it in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves[1].

    • Fluorinating Agents: While Selectfluor® is a stable solid, it is still a highly reactive chemical. Avoid inhalation of the powder and contact with skin or eyes.

    • Solvents: Dichloromethane is a suspected carcinogen, and acetonitrile is toxic. Handle these solvents in a fume hood to minimize exposure.

    • Reaction Quenching: The quenching of the chlorination reaction with aqueous bicarbonate can be vigorous due to gas evolution (CO₂). Add the quenching solution slowly and with good stirring.

Q4: How does the mechanism of electrophilic fluorination with Selectfluor® work?

  • Answer: The generally accepted mechanism involves the ketone first tautomerizing to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic fluorine atom on the Selectfluor® reagent. A subsequent deprotonation step re-forms the carbonyl group and releases the protonated form of the Selectfluor® byproduct, yielding the α-fluorinated ketone[2][3]. The reaction is often catalyzed by trace amounts of acid, which accelerates the initial, and often rate-limiting, keto-enol tautomerization.

References
  • Sloop, J. C. (2018). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]

  • Kumar, S., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry, 20(6), 2172-9. Available at: [Link]

  • Steen, M., et al. (2005). Direct Organocatalytic α-Fluorination of Aldehydes and Ketones. Synlett, 2005(10), 1625-1628. Available at: [Link]

  • OA Monitor Ireland. (n.d.). Direct Organocatalytic α-Fluorination of Aldehydes and Ketones. Available at: [Link]

  • European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1. Available at: [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 127(24), 8826–8828. Available at: [Link]

  • Wang, B., et al. (2020). Catalytic Enantioselective α-Fluorination of Ketones with CsF. Journal of the American Chemical Society, 142(13), 6332–6339. Available at: [Link]

  • Zhong, S., et al. (2025). Catalytic Fluorination of α-Branched Ketones with Nucleophilic Fluorine. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF. Available at: [Link]

  • SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]

  • Kaleta, Z., & Makosza, M. (2016). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 21(9), 1230. Available at: [Link]

  • LookChem. (n.d.). PROPIOPHENONE. Available at: [Link]

  • Reddit. (2025). Electrophilic fluorination of ketones with Selectfluor. Available at: [Link]

  • ChemBK. (2024). 2-Chloro-1-phenyl-1-propanone. Available at: [Link]

  • Reddy, G. V., et al. (2024). Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. ACS Omega. Available at: [Link]

  • Zhang, J., et al. (2010). Synthesis of 2-chloro-1-propanol from propylene oxide by ring-opening reaction. Advanced Materials Research, 113-116, 403-406. Available at: [Link]

  • Dinoiu, V. (2010). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie, 55(3), 219-228. Available at: [Link]

  • Wang, F., et al. (2022). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 6, 335–354. Available at: [Link]

  • NextSDS. (n.d.). 1-Propanone, 2-chloro-2-fluoro-1-phenyl- (9CI). Available at: [Link]

  • Yoneda, N. (2002). Synthesis of Fluorine Compounds Based on Special Property. Journal of Synthetic Organic Chemistry, Japan, 60(11), 1067-1078. Available at: [Link]

  • Hu, J., et al. (2011). A computational study on chlorodifluoromethyl-containing aryl ketones and sulfones as difluorocarbene precursors. Journal of Fluorine Chemistry, 132(6), 389-394. Available at: [Link]

  • Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 2-Chloro-2-fluoro-1-phenyl-1-propanone Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 2-chloro-2-fluoro-1-phenyl-1-propanone and related α -chloro- α -fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 2-chloro-2-fluoro-1-phenyl-1-propanone and related α -chloro- α -fluoro ketones.

Because these compounds possess competing halogens on the α -carbon, their reactivity is hyper-sensitive to solvent polarity and basicity. This guide synthesizes mechanistic causality with field-proven troubleshooting to help you optimize your solvent systems, prevent degradation, and control reaction pathways.

Mechanistic Insights: The Causality of Solvent Selection

Before troubleshooting, it is critical to understand why solvent choice dictates the success or failure of your reactions.

In α -halo ketones, the reactivity of the carbonyl carbon is governed by stereoelectronic effects—specifically, the orbital overlap between the halogen's lone pairs and the carbonyl's π∗ orbital.

  • In Non-Polar/Aprotic Solvents (e.g., DCM, Toluene): The molecule favors a gauche conformation (dihedral angle ∼110∘–140∘ ). This alignment allows for optimal orbital overlap, electronically activating the carbonyl group toward nucleophilic addition 1.

  • In Polar Protic Solvents (e.g., Ethanol): The highly polar C-F bond is stabilized in a cis conformation (dihedral angle ∼0∘ ). This places the C-F bond in the same plane as the C=O bond, making orbital interactions impossible and drastically reducing the electrophilicity of the carbonyl 1.

G Start 2-Chloro-2-fluoro-1-phenyl-1-propanone Solvent Solvent Selection Start->Solvent Protic Polar Protic (e.g., EtOH) High Dielectric Constant Solvent->Protic Aprotic Non-Polar / Aprotic (e.g., DCM) Low Dielectric Constant Solvent->Aprotic Cis Cis-Conformation Favored (C-F coplanar with C=O) Protic->Cis Gauche Gauche-Conformation Favored (Orbital Overlap Active) Aprotic->Gauche LowReact Lower Reactivity (Orbital overlap disfavored) Cis->LowReact HighReact High Reactivity (Electronic activation) Gauche->HighReact

Fig 1. Solvent-dependent conformational pathways and reactivity in α-halo ketones.

Troubleshooting Guide & FAQs

Q1: My nucleophilic addition (e.g., borohydride reduction) is stalling at <20% conversion. What is wrong? A1: You are likely using a polar protic solvent like ethanol. As established, polar solvents force the α -fluoro ketone into an unreactive cis conformation 1. Action: Switch to a non-polar or aprotic solvent system (e.g., Toluene or DCM) to favor the gauche conformation, which restores orbital overlap and accelerates the reaction.

Q2: I am trying to perform a substitution, but LC-MS shows a mass shift of -36 Da. What happened? A2: Your compound has undergone a base-mediated dehydrochlorination (loss of HCl) to form an α -fluoroenone 2. α -Chloro- α -fluoroketones are highly susceptible to elimination. Action: If substitution is your goal, strictly avoid basic additives and highly ionizing solvents. If the α -fluoroenone is your desired product, optimize this pathway by using a hindered amine base (like DABCO) in acetonitrile [[2]]().

Q3: My starting material is degrading into an α -hydroxy ketone during storage and workup. How do I prevent this? A3: α -Chloro ketones are notorious for undergoing rapid hydrolysis when exposed to water, especially under neutral or basic conditions 3. Action: Store the compound in an anhydrous, aprotic solvent at -20°C under argon. During aqueous workups, maintain a slightly acidic environment (pH 3-5) to suppress the hydrolysis rate 3.

G Issue Issue: Product Loss / Impurity Check Analyze Impurity Profile (LC-MS / NMR) Issue->Check Hydrolysis α-Hydroxy Ketone Detected (Hydrolysis) Check->Hydrolysis Elimination α-Fluoroenone Detected (Elimination) Check->Elimination Sol1 Use Anhydrous Solvents & Acidic Workup (pH 3-5) Hydrolysis->Sol1 Sol2 Remove Basic Additives & Switch to Aprotic Solvent Elimination->Sol2

Fig 2. Troubleshooting workflow for α-chloro-α-fluoroketone degradation.

Quantitative Data: Solvent & Conformational Effects

The table below summarizes how solvent selection directly impacts the physical conformation and resulting reactivity of α -haloacetophenones 1.

Solvent SystemDielectric Constant ( ϵ )Dominant ConformationOrbital Overlap (C-X to C=O π∗ )Relative Carbonyl ReactivityPrimary Degradation Risk
Ethanol (EtOH) 24.5Cis ( ∼0∘ )DisfavoredLowSolvolysis / Hydrolysis
Acetonitrile (MeCN) 37.5Cis / Gauche mixModerateModerateBase-mediated elimination
Dichloromethane (DCM) 8.9Gauche ( ∼110∘−140∘ )ActiveHighMinimal (if anhydrous)
Toluene 2.4Gauche ( ∼140∘ )Highly ActiveVery HighMinimal

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Optimized Nucleophilic Addition (Reduction)

Objective: Achieve >95% conversion of 2-chloro-2-fluoro-1-phenyl-1-propanone to the corresponding alcohol without triggering elimination.

  • Preparation: Dissolve 1.0 mmol of 2-chloro-2-fluoro-1-phenyl-1-propanone in 10 mL of freshly distilled, anhydrous DCM. (Reasoning: Aprotic solvent forces the reactive gauche conformation).

  • Temperature Control: Cool the reaction vessel to -20 °C under an Argon atmosphere.

  • Reagent Addition: Slowly add 0.25 mmol of a mild reducing agent (e.g., tetrabutylammonium borohydride, which is soluble in DCM).

  • Validation Checkpoint: After 15 minutes, pull a 10 µL aliquot. Quench into cold 0.1 N HCl and analyze via TLC (Hexane:EtOAc 4:1).

    • Pass: Disappearance of the UV-active starting material and appearance of a more polar spot confirms successful reduction.

    • Fail: If starting material persists, verify the anhydrous nature of your DCM; moisture may have destroyed the hydride.

  • Workup: Quench the bulk reaction with 5 mL of 0.1 N HCl (maintaining pH 3-5 to prevent base-catalyzed epoxide formation) [[3]](). Extract with DCM, dry over Na2​SO4​ , and concentrate.

Protocol B: Controlled Elimination to α -Fluoroenone

Objective: Intentionally trigger dehydrochlorination to synthesize 2-fluoro-1-phenylprop-2-en-1-one.

  • Preparation: Dissolve 1.0 mmol of the starting ketone in 10 mL of anhydrous Acetonitrile.

  • Base Addition: Cool to 0 °C. Dropwise, add 1.1 mmol of DABCO (1,4-diazabicyclo[2.2.2]octane) 2.

  • Validation Checkpoint: Stir for 30 minutes, then analyze a 10 µL aliquot via LC-MS.

    • Pass: Observation of a mass peak at [M - 36 + H]+ confirms the loss of HCl and formation of the enone.

    • Fail: If degradation products appear, the base concentration is too high locally; ensure dropwise addition with vigorous stirring.

  • Workup: Dilute with diethyl ether and wash with mildly acidic brine (pH 4) to remove DABCO salts without hydrolyzing the newly formed enone.

References

  • Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Synthesis of α-Fluoroenones by Elimination of α-Chloro-α-fluoroketones. ResearchGate. Available at:[Link]

  • The Versatility of 2-Chloro-4'-fluoroacetophenone in Chemical Synthesis. NBInno. Available at:[Link]

Sources

Troubleshooting

Chromatographic purification techniques for 2-Chloro-2-fluoro-1-phenyl-1-propanone

Technical Support Center: Chromatographic Purification of α -Halogenated Ketones Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatographic Purification of α -Halogenated Ketones

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing critical bottlenecks in the isolation of complex halogenated scaffolds.

Purifying α -chloro- α -fluoro ketones, such as 2-chloro-2-fluoro-1-phenyl-1-propanone , presents unique chromatographic challenges. The α -carbon in this molecule is a highly activated chiral center flanked by a carbonyl group, a chlorine atom, a fluorine atom, and a methyl group. This dense electronic environment makes the molecule exceptionally susceptible to nucleophilic attack, acid-catalyzed dehalogenation, and enolization-driven racemization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure you achieve high-yield, enantiopure isolation.

Troubleshooting Guide & FAQs

Q1: During normal-phase flash chromatography, my 2-chloro-2-fluoro-1-phenyl-1-propanone degrades, yielding a mixture of dehalogenated products. Why does this happen, and how can I prevent it?

Causality & Mechanism: Standard silica gel (SiO 2​ ) possesses a slightly acidic surface (pKa ~ 4.5–5.5) due to the presence of free, un-capped silanol groups. The α -carbon of 2-chloro-2-fluoro-1-phenyl-1-propanone is highly electrophilic. When the carbonyl oxygen hydrogen-bonds with these acidic silanols, it further withdraws electron density from the α -carbon. This activation lowers the activation energy for the elimination of the labile chloride ion (dechlorination) or facilitates self-aldol condensation if trace moisture is present in the mobile phase.

Solution: You must buffer the stationary phase to neutralize the acidic silanols or switch to a less reactive matrix like neutral alumina. The use of mild, non-acidic conditions is critical for α -chloro- α -fluoro ketones, which are successfully isolated using carefully optimized hexane/ether or hexane/dichloromethane gradients to prevent decomposition[1].

Self-Validating Protocol: Amine-Deactivated Silica Chromatography This protocol incorporates an internal validation step (Step 3) to ensure the deactivating agent does not contaminate your final fractions.

  • Preparation: Slurry pack the column using standard silica gel (230–400 mesh) in your starting mobile phase (e.g., Hexane) containing 1% (v/v) Triethylamine (Et 3​ N).

  • Equilibration: Flush the column with 3 column volumes (CV) of the 1% Et 3​ N/Hexane solution. This ensures all acidic silanol sites are fully capped.

  • Washing (Validation Step): Flush with 2 CV of pure Hexane to remove excess mobile-phase amine. Self-Check: Spot the column eluent on a TLC plate and expose to ninhydrin; a lack of staining confirms the free amine has been successfully washed out.

  • Loading: Load the crude 2-chloro-2-fluoro-1-phenyl-1-propanone dissolved in a minimum volume of Hexane/CH 2​ Cl 2​ .

  • Elution: Elute using a gentle gradient of Hexane/Diethyl Ether (Et 2​ O) from 10:1 to 5:1. Monitor fractions via TLC (UV 254 nm).

Q2: What are the optimal solvent systems for separating the target compound from its synthetic precursors and mono-halogenated impurities?

Causality & Mechanism: The addition of both a chlorine and a fluorine atom significantly alters the dipole moment and lipophilicity of the ketone. Counterintuitively, the α,α -dihalogenated compound is generally less polar (elutes faster on normal phase) than its unhalogenated or mono-halogenated precursors. The highly electronegative halogens pull electron density away from the carbonyl oxygen, reducing its ability to act as a hydrogen-bond acceptor with the silica stationary phase.

Quantitative Data: Chromatographic Elution Profiles The table below summarizes the expected retention behavior for α -chloro- α -fluoro ketones and their precursors based on established literature parameters[1].

Compound TypeExample StructureTypical Solvent SystemApprox. R f​ ValueRelative Polarity
α -Fluoro- β -keto acid (Precursor)2-Fluoro-2-methyl-3-oxo-3-phenylpropanoic acidCH 2​ Cl 2​ /MeOH (5:1)0.20Very High
Cyclic α -Chloro- α -fluoro ketone2-Chloro-2-fluoro-2,3-dihydro-1H-inden-1-oneHexane/CH 2​ Cl 2​ (2:1)0.24Moderate
Cyclic α -Chloro- α -fluoro ketone2-Chloro-2-fluoro-3,4-dihydronaphthalen-1(2H)-oneHexane/CH 2​ Cl 2​ (2:1)0.36Low-Moderate
Acyclic α -Chloro- α -fluoro ketone 2-Chloro-2-fluoro-1-phenyl-1-propanone Hexane/Et 2​ O (10:1 to 5:1) 0.30 – 0.40 Low
Q3: How do I resolve the enantiomers of 2-chloro-2-fluoro-1-phenyl-1-propanone for asymmetric synthesis validation?

Causality & Mechanism: Because of the dense steric and electronic environment at the chiral α -carbon (Cl, F, CH 3​ , and benzoyl groups), chiral recognition requires a stationary phase capable of π−π interactions, dipole stacking, and hydrogen bonding. Cellulose-based chiral stationary phases (CSPs) like Daicel Chiralcel OB-H are highly effective. The benzoate ester linkages in the OB-H phase provide the necessary π−π clefts for the phenyl ring of the analyte, while the chiral cavities differentiate the spatial arrangement of the halogens[1].

Self-Validating Protocol: Chiral HPLC Resolution

  • Column Selection: Daicel Chiralcel OB-H (0.46 cm diameter × 25 cm length).

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v). Isocratic elution ensures baseline stability.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve 1 mg of purified racemic 2-chloro-2-fluoro-1-phenyl-1-propanone in 1 mL of the mobile phase. Filter through a 0.2 μ m PTFE syringe filter to protect the column frit.

  • Injection: Inject 10 μ L.

  • Validation: The enantiomers will elute as two distinct peaks (typically between 9.0 to 20.0 minutes depending on exact column age and temperature). Calculate the enantiomeric excess (ee) by integrating the area under the curve (AUC). Self-Check: Baseline resolution (R s​ > 1.5) must be achieved; if R s​ < 1.5, decrease the Isopropanol ratio to 95:5 to increase retention and separation factor ( α ).

Q4: My isolated product slowly racemizes upon storage. How do I maintain enantiopurity post-chromatography?

Causality & Mechanism: α -Halo ketones are highly prone to keto-enol tautomerization. Because the chiral center is located exactly at the α -position, enolization destroys the stereocenter (creating an achiral, planar enol intermediate). Subsequent re-ketonization results in racemization. This process is catalyzed by trace acids, bases, or even prolonged exposure to protic solvents (like the isopropanol used in the chiral HPLC mobile phase)[2].

Solution: Immediately concentrate the chiral HPLC fractions under reduced pressure at a low temperature (<30 °C). Store the neat oil or solid in a tightly sealed amber vial under an inert atmosphere (Argon or N 2​ ) at -20 °C. Avoid storing the compound in standard borosilicate glass containers that have not been acid-washed, as trace alkali leaching from the glass can induce base-catalyzed enolization.

Purification & Troubleshooting Decision Tree

To systematize your purification approach and prevent sample loss, follow this diagnostic workflow:

PurificationWorkflow Start Crude 2-Chloro-2-fluoro- 1-phenyl-1-propanone Flash Normal-Phase Flash Chromatography (Hexane/Et2O or Hexane/CH2Cl2) Start->Flash Check Purity Check (LC-MS / 19F NMR) Flash->Check Degradation Degradation Observed? (Dehalogenation/Aldol) Check->Degradation Modify Switch to Neutral Alumina or 1% Et3N-treated Silica Degradation->Modify  Yes Chiral Chiral HPLC Resolution (Chiralcel OB-H, Hexane/i-PrOH) Degradation->Chiral  No Modify->Flash  Re-run Final Enantiopure Product Chiral->Final

Caption: Diagnostic workflow for the isolation and chiral resolution of alpha-chloro-alpha-fluoro ketones.

References

  • Source: thieme-connect.
  • Source: nsf.

Sources

Optimization

Minimizing alpha-cleavage byproducts in 2-Chloro-2-fluoro-1-phenyl-1-propanone synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure point in the synthesis of 2-chloro-2-fluoro-1-phenyl-1-propanone: the extreme la...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure point in the synthesis of 2-chloro-2-fluoro-1-phenyl-1-propanone: the extreme lability of the alpha-carbon-carbon bond.

Alpha-cleavage involves the breakage of the bond adjacent to the carbonyl group, which is a dominant degradation and fragmentation pathway for alpha-halo ketones. Because the alpha-carbon in our target molecule bears both a fluorine and a chlorine atom, the C-C bond is highly polarized and susceptible to heterolytic cleavage (via Lewis acids/heat) and homolytic cleavage (via UV light)[1]. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you minimize degradation and maximize yield.

Reaction & Degradation Pathway

Workflow A Propiophenone (Starting Material) B 2-Fluoro-1-phenyl-1-propanone (Intermediate) A->B Electrophilic Fluorination C 2-Chloro-2-fluoro-1-phenyl-1-propanone (Target Product) B->C Mild Chlorination (NCS) D Alpha-Cleavage (Norrish Type I / Thermal) B->D UV / Heat / Lewis Acid C->D UV / Heat / Lewis Acid E Benzoyl Radical/Cation + Haloalkyl Species D->E F Degradation Byproducts (Benzoic Acid, etc.) E->F

Fig 1: Synthesis workflow and competing alpha-cleavage degradation pathways.

Troubleshooting FAQs

Q1: During the chlorination of 2-fluoro-1-phenyl-1-propanone, my yield of the target dihalo ketone drops significantly, and I observe a spike in benzoic acid. What is the mechanistic cause? A: The presence of strong Lewis acids (e.g., AlCl₃ or FeCl₃) or excessive heat exacerbates heterolytic alpha-cleavage. Causality & Experience: Lewis acids forcefully coordinate to the carbonyl oxygen. This draws electron density away from the already highly polarized alpha C-C bond (which is destabilized by the electronegative fluorine). This coordination lowers the activation energy for C-C bond cleavage, generating a stable acylium ion (benzoyl cation) and a haloalkyl anion. During aqueous workup, the acylium ion rapidly hydrolyzes to form benzoic acid. Solution: Switch to a milder chlorinating agent like N-Chlorosuccinimide (NCS) with a catalytic amount of a mild acid (e.g., p-TsOH) under strictly temperature-controlled conditions (< 40°C).

Q2: I am observing degradation of the purified 2-chloro-2-fluoro-1-phenyl-1-propanone during storage. How can I prevent this? A: Alpha-halo ketones are highly susceptible to Norrish Type I photochemical cleavage upon exposure to ambient UV light[1]. Causality & Experience: The weak C-C bond adjacent to the carbonyl absorbs UV radiation, undergoing homolytic cleavage to generate a benzoyl radical and a 1-chloro-1-fluoroethyl radical[1]. These radicals propagate further degradation, leading to complex byproduct mixtures. Solution: Store the compound in amber glass vials under an inert atmosphere (Argon/Nitrogen) at sub-zero temperatures (-20°C) to arrest both photolytic and thermal cleavage pathways.

Q3: Which halogen should be introduced first to minimize alpha-cleavage byproducts: fluorine or chlorine? A: Fluorine must be introduced first. Causality & Experience: Fluorination of an alpha-chloro ketone requires harsh electrophilic fluorinating agents or high-temperature halogen exchange—conditions that virtually guarantee massive alpha-cleavage. Conversely, electrophilic fluorination of propiophenone (e.g., using Selectfluor) proceeds cleanly. The subsequent chlorination of the alpha-fluoro ketone can be achieved under much milder conditions, preserving the delicate C-C bond.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between reaction conditions during the chlorination step and the resulting alpha-cleavage degradation.

Reaction Condition (Chlorination Step)TemperatureLight ExposureLewis Acid PresentTarget Yield (%)Alpha-Cleavage Byproducts (%)
SO₂Cl₂ / AlCl₃60°CAmbientYes (Strong)35%55%
NCS / HCl (conc.)45°CAmbientYes (Moderate)58%32%
NCS / p-TsOH25°CAmbientNo72%18%
NCS / p-TsOH25°CDark (Amber)No89%< 5%

Experimental Protocol: Optimized Step-by-Step Synthesis

Self-Validating System: This protocol relies on mild reagents and strict in-process controls to ensure the alpha-bond remains intact throughout the transformation.

Phase 1: Electrophilic Fluorination
  • Setup: In an oven-dried 500 mL round-bottom flask, dissolve propiophenone (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Reagent Addition: Add Selectfluor (1.1 eq) portion-wise at 0°C. Causality: Portion-wise addition prevents exothermic spikes that trigger thermal alpha-cleavage.

  • Reaction: Reflux gently at 60°C for 12 hours under a nitrogen atmosphere.

  • Validation: Monitor via TLC (Hexanes/EtOAc 9:1). Do not proceed until the propiophenone is completely consumed to prevent mixed dihalogenation profiles in Phase 2.

  • Workup: Cool to room temperature, filter the insoluble DABCO-salt byproduct, and concentrate the filtrate. Purify via silica gel chromatography to isolate 2-fluoro-1-phenyl-1-propanone.

Phase 2: Controlled Chlorination (Cleavage-Minimizing Route)
  • Setup: Shield a 250 mL flask from light using aluminum foil or use amber glassware. Causality: Completely prevents Norrish Type I homolytic cleavage initiated by ambient light[1].

  • Dissolution: Dissolve the purified 2-fluoro-1-phenyl-1-propanone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalysis & Reagent: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq) followed by N-Chlorosuccinimide (NCS, 1.05 eq). Causality: p-TsOH provides enough enolization acceleration to drive the reaction without the aggressive carbonyl-coordination and bond-weakening seen with traditional Lewis acids like AlCl₃.

  • Reaction: Stir at 25°C for 24 hours. Maintain strict temperature control; do not apply heat.

  • Quench & Extraction (Self-Validation): Quench with cold saturated aqueous NaHCO₃. Extract with DCM. Causality: The cold, mildly basic quench neutralizes the acid catalyst immediately, halting any latent acid-catalyzed hydrolysis of the alpha-bond during the workup phase.

  • Storage: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure (water bath < 30°C), and store the purified 2-chloro-2-fluoro-1-phenyl-1-propanone immediately in amber vials at -20°C.

References

  • Source: howeipharm.
  • Title: Methyl 5-bromo-4-oxopentanoate | 53856-93-2 Source: Benchchem URL
  • Title: (1-Bromocyclopentyl)(2-chlorophenyl)

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions of 2-Chloro-2-fluoro-1-phenyl-1-propanone

Welcome to the technical support center for navigating the complexities of substitution reactions with 2-Chloro-2-fluoro-1-phenyl-1-propanone. This guide is designed for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of substitution reactions with 2-Chloro-2-fluoro-1-phenyl-1-propanone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this sterically hindered substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve your desired synthetic outcomes.

Introduction: The Challenge of a Hindered Electrophile

2-Chloro-2-fluoro-1-phenyl-1-propanone presents a significant synthetic challenge due to the steric congestion around the electrophilic carbonyl carbon. The presence of a methyl group, a phenyl group, and two halogen atoms (chlorine and fluorine) creates a crowded environment that can impede the approach of a nucleophile.[1][2][3][4] This steric hindrance often leads to sluggish or failed substitution reactions, favoring undesirable side reactions such as elimination or rearrangement.[5][6][7][8][9] This guide will dissect these challenges and provide actionable strategies to promote successful nucleophilic substitution.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My substitution reaction with 2-Chloro-2-fluoro-1-phenyl-1-propanone is not proceeding, or the yield is very low. What are the likely causes?

Answer:

The primary culprit for low reactivity is the significant steric hindrance at the α-carbon.[1][2][3][4] The methyl and phenyl groups, in addition to the two halogens, create a formidable barrier to the backside attack required for a classic SN2 reaction.[3] Several factors could be at play:

  • Steric Bulk of the Nucleophile: Large, bulky nucleophiles will have a particularly difficult time accessing the electrophilic carbon.

  • Insufficient Nucleophilicity: A weak nucleophile may not have the kinetic energy to overcome the activation barrier imposed by the steric hindrance.

  • Inappropriate Solvent: The choice of solvent is critical. Protic solvents can solvate and deactivate the nucleophile, reducing its effectiveness.[10][11]

  • Competing Elimination Reactions: The presence of a base (which many nucleophiles are) can promote the elimination of HCl or HF, leading to the formation of an enone.

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives, which is a common side reaction.[5][6][7][8][9]

Question 2: How can I enhance the rate of my substitution reaction?

Answer:

To overcome the inherent steric challenges, a multi-pronged approach is often necessary. Consider the following strategies:

  • Optimize the Nucleophile:

    • Size: Opt for smaller, less sterically demanding nucleophiles. For example, azide (N₃⁻) is less bulky than a tertiary amine.

    • Strength: Employ a strong nucleophile. For instance, using sodium hydroxide as a nucleophile is more effective than water for hydrolysis.[12][13][14][15] The strength of a nucleophile often correlates with its basicity, but there are exceptions.[11]

  • Solvent Selection:

    • Utilize polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[10][11] These solvents can dissolve the nucleophile without forming a strong solvation shell, thereby preserving its reactivity.[10]

  • Temperature:

    • Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be cautious, as higher temperatures can also favor elimination reactions. Careful optimization is key.

  • Lewis Acid Catalysis:

    • The addition of a Lewis acid can activate the carbonyl group, making the α-carbon more electrophilic.[16] By coordinating to the carbonyl oxygen, the Lewis acid increases the partial positive charge on the carbon, making it more susceptible to nucleophilic attack.[17]

Question 3: I am observing the formation of an unsaturated ketone. How can I suppress this elimination side product?

Answer:

The formation of an α,β-unsaturated ketone suggests that an elimination reaction is outcompeting your desired substitution. Here's how to mitigate this:

  • Use a Non-Basic Nucleophile: If possible, choose a nucleophile that is not a strong base. For example, azide or cyanide are good nucleophiles but relatively weak bases.

  • Control the Stoichiometry: Use only a slight excess of the nucleophile/base. A large excess will significantly increase the rate of elimination.

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the substitution pathway.

  • Choose a Less Hindered Base (if a base is required): If a base is necessary for the reaction, consider using a sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge to deprotonate a protic nucleophile without directly promoting elimination.

Question 4: What is the Favorskii rearrangement, and how can I avoid it?

Answer:

The Favorskii rearrangement is a reaction of α-halo ketones with a base to form a rearranged carboxylic acid derivative.[5][6][7][8][9] It proceeds through a cyclopropanone intermediate. For 2-Chloro-2-fluoro-1-phenyl-1-propanone, this could be a significant side reaction, especially with strong alkoxide bases.

To avoid the Favorskii rearrangement:

  • Avoid Strong, Non-Nucleophilic Bases: Do not use bases like sodium hydride or potassium tert-butoxide if your goal is substitution.

  • Use a Nucleophilic Base: Employ a base that is also a good nucleophile, such as hydroxide or a primary amine. This will favor direct substitution over the rearrangement pathway.

Experimental Protocols & Data

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a starting point for a substitution reaction with a moderately strong, non-basic nucleophile like sodium azide.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Chloro-2-fluoro-1-phenyl-1-propanone (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add sodium azide (1.2 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Nucleophile and Solvent Systems
NucleophileSolventTemperature (°C)Predominant ProductReference
Sodium AzideDMF70Substitution[18]
Sodium Hydroxide1:1 Ethanol/WaterRefluxSubstitution[13]
Potassium tert-ButoxideTHF0Favorskii Rearrangement[5][6][8]
TriethylamineAcetonitrileRefluxEliminationN/A

Visualization of Reaction Pathways

Diagram 1: Competing Reaction Pathways

G Substrate 2-Chloro-2-fluoro- 1-phenyl-1-propanone Substitution Substitution Product Substrate->Substitution SN2 Attack Favorskii Favorskii Rearrangement Product Substrate->Favorskii Enolate Formation Elimination Elimination Product Substrate->Elimination E2 Elimination Nuc Nucleophile (e.g., N3-) Nuc->Substitution Base Strong, Non-nucleophilic Base (e.g., t-BuOK) Base->Favorskii WeakBase Weak Base / Bulky Nucleophile WeakBase->Elimination G Start Low or No Yield of Substitution Product CheckNuc Is the nucleophile sterically hindered? Start->CheckNuc CheckSolvent Is the solvent polar aprotic? CheckNuc->CheckSolvent No UseSmallNuc Use a smaller nucleophile CheckNuc->UseSmallNuc Yes CheckTemp Is the temperature optimized? CheckSolvent->CheckTemp Yes UsePolarAprotic Switch to DMF, DMSO, or MeCN CheckSolvent->UsePolarAprotic No CheckSideProducts Are elimination or rearrangement products observed? CheckTemp->CheckSideProducts Yes OptimizeTemp Screen a range of temperatures CheckTemp->OptimizeTemp No AddressSideReactions Modify conditions to suppress side reactions (see FAQs) CheckSideProducts->AddressSideReactions

Caption: A decision-making workflow for troubleshooting low-yielding substitution reactions.

References

  • Kende, A. S. (n.d.). The Favorskiĭ Rearrangement of Haloketones. ResearchGate. Retrieved from [Link]

  • Kende, A. (2011). The Favorskiĭ Rearrangement of Haloketones. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Organic Chemistry Rearrangement. Retrieved from [Link]

  • (n.d.). 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry. Retrieved from [Link]

  • (n.d.). The Favorskii Rearrangement of Haloketones. Organic Reactions. Retrieved from [Link]

  • Islam, B., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PMC. Retrieved from [Link]

  • Islam, B., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols | Request PDF. ResearchGate. Retrieved from [Link]

  • (n.d.). Nucleophilic substitution at sterically hindered carbon centers a.... ResearchGate. Retrieved from [Link]

  • O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. Retrieved from [Link]

  • Islam, B., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • (2001). Nucleophilic Substitution at the Imidoyl Carbon Atom: Intermediate Mechanistic and Reactivity Behavior between Carbonyl and Vinyl Carbon Substitution. Journal of the American Chemical Society. Retrieved from [Link]

  • (n.d.). Stereoselective nucleophilic substitution reaction at tertiary carbon centers. Retrieved from [Link]

  • (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Retrieved from [Link]

  • (2015). Diastereoselective Addition of Metal α-Fluoroenolates of Carboxylate Esters to N-tert-Butylsulfinyl Imines: Synthesis of α-Fluoro-β-amino Acids. ACS Publications. Retrieved from [Link]

  • (2019). SN1 vs SN2 Reactions: What Is Steric Hindrance?. Chemistry Hall. Retrieved from [Link]

  • (2025). Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. Retrieved from [Link]

  • (n.d.). Chapter 8: Nucleophilic substitutions. Organic Chemistry. Retrieved from [Link]

  • (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Retrieved from [Link]

  • (n.d.). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]

  • (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • (n.d.). hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis. Retrieved from [Link]

  • (n.d.). Nucleophilic Substitution Reactions. BITS Pilani. Retrieved from [Link]

  • (n.d.). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Retrieved from [Link]

  • (2022). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]

  • (n.d.). Nucleophilic introduction of fluorinated alkyl groups into aldehydes and ketones using the corresponding alkyl halide with samarium(II) iodide. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • (2020). Halogenation through Substitution. YouTube. Retrieved from [Link]

  • (n.d.). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling, Storage, and Stability of 2-Chloro-2-fluoro-1-phenyl-1-propanone

Welcome to the Technical Support Center for 2-Chloro-2-fluoro-1-phenyl-1-propanone (C9H8ClFO). As a highly functionalized α-chloro-α-fluoro ketone, this building block is invaluable for synthesizing fluorinated pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Chloro-2-fluoro-1-phenyl-1-propanone (C9H8ClFO). As a highly functionalized α-chloro-α-fluoro ketone, this building block is invaluable for synthesizing fluorinated pharmaceuticals and complex bioactive molecules. However, the geminal placement of a chlorine and a fluorine atom adjacent to a carbonyl group renders the α-carbon exceptionally electrophilic and prone to rapid degradation if mishandled.

This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your reagent throughout your experimental workflows.

Section 1: Mechanistic Grounding & Causality (The "Why" Behind the Instability)

To successfully handle 2-Chloro-2-fluoro-1-phenyl-1-propanone, one must understand the causality of its inherent reactivity. The electron-withdrawing nature of both the carbonyl oxygen and the fluorine atom highly polarizes the adjacent C-Cl bond, making it the primary site of failure.

  • Hydrolytic Susceptibility: Atmospheric moisture acts as an aggressive nucleophile. The orthogonal reactive conformation of the C-X bond relative to the carbonyl π* orbital facilitates rapid SN2-type displacement of the chloride ion[1].

  • Thermal & Photolytic Cleavage: The C-Cl bond is relatively weak compared to the C-F bond. Exposure to UV light or elevated temperatures induces homolytic cleavage, generating a radical species that leads to dimerization or complete dechlorination.

  • Base-Induced Rearrangement: In the presence of trace amines or protic bases, α-halo-α-fluoro ketones can undergo enolization followed by expulsion of the halide, forming highly reactive intermediates (analogous to oxyvinyliminium ions) that rapidly solvolyze [2].

Degradation Compound 2-Chloro-2-fluoro-1-phenyl-1-propanone Moisture Atmospheric Moisture (H2O) Compound->Moisture Light UV / Visible Light (hν) Compound->Light Base Trace Amines / Base Compound->Base Hydrolysis Hydrolysis (α-hydroxy-α-fluoro ketone) Moisture->Hydrolysis Nucleophilic Attack Radical Radical Cleavage (Dechlorination) Light->Radical C-Cl Homolysis Rearrange Favorskii-type Rearrangement Base->Rearrange Enolization / Expulsion

Fig 1: Primary degradation pathways of α-chloro-α-fluoro ketones under environmental stress.

Section 2: Troubleshooting Guides & FAQs

Q1: My batch of 2-Chloro-2-fluoro-1-phenyl-1-propanone has turned from a clear liquid/white solid to a yellow/brownish oil. Is it still usable? A: No. Discoloration is the primary macroscopic indicator of photolytic degradation and radical-induced polymerization. The yellowing is caused by the formation of conjugated byproducts and the release of trace HCl/HF. Always store the compound in amber vials to prevent UV-induced C-Cl homolysis.

Q2: I am observing a sudden drop in my reaction yields, and my GC-MS shows a dominant mass of [M-18] or [M-36]. What is happening? A: Your reagent has undergone hydrolysis. The highly polarized C-Cl bond has been displaced by water (from atmospheric moisture or wet solvents) to form 2-fluoro-2-hydroxy-1-phenyl-1-propanone. The mass loss corresponds to the loss of HCl. You must employ strict Schlenk techniques during handling.

Q3: Can I prepare a stock solution of this reagent in methanol or THF for use over the week? A: Absolutely not. Protic solvents like methanol will cause immediate solvolysis [2]. Even in anhydrous, aprotic solvents like THF or DCM, the compound is prone to slow degradation via trace nucleophiles. Solutions must be prepared in situ and used immediately.

Q4: How does the reactivity of this compound compare to standard α-bromo or α-chloro acetophenones? A: While fluorine is highly electronegative, its conformational effects can sometimes make α-fluoro ketones slightly less reactive toward simple borohydride reductions due to disfavored orthogonal orbital overlap [1, 3]. However, in SN2 displacements (like hydrolysis), the combined push-pull effect makes the chloride leaving group extremely labile.

Section 3: Self-Validating Experimental Protocols

To ensure absolute trust in your experimental setup, do not rely blindly on the vendor's label or visual inspection alone. Implement these self-validating workflows.

Protocol A: Anhydrous Aliquoting and Storage (Schlenk Technique)

Causality: Minimizing exposure to atmospheric H2O and O2 prevents both hydrolysis and oxidative degradation.

  • Preparation: Dry all amber glass vials and PTFE-lined caps in an oven at 120°C for at least 4 hours. Cool under vacuum in a desiccator.

  • Purging: Transfer the bulk reagent and the dried vials into a glovebox maintained under a strict Argon atmosphere (<1 ppm H2O, <1 ppm O2).

  • Aliquoting: Dispense the 2-Chloro-2-fluoro-1-phenyl-1-propanone into single-use aliquots.

    • Self-Validation Step: Weigh the first and last aliquot on an analytical balance to ensure no evaporation or handling loss occurred during the transfer.

  • Sealing: Seal the vials tightly with the PTFE-lined caps. Wrap the caps with Parafilm to provide a secondary moisture barrier.

  • Storage: Remove from the glovebox and immediately transfer to a desiccated -20°C freezer.

Workflow Step1 1. Glovebox (Argon) Step2 2. Aliquot (Amber Vials) Step1->Step2 Step3 3. Seal (PTFE Caps) Step2->Step3 Step4 4. Store (-20°C) Step3->Step4

Fig 2: Self-validating anhydrous handling and storage workflow for reactive haloketones.

Protocol B: Quality Control via Pre-Reaction NMR Validation

Causality: ^19^F and ^1^H NMR provide instantaneous, non-destructive confirmation of the α-carbon's structural integrity prior to committing to a complex synthesis.

  • Sample Prep: Dissolve 5 mg of the aliquot in 0.5 mL of anhydrous CDCl3 (stored over activated 4Å molecular sieves).

  • ^19^F NMR Analysis: Scan the fluorine spectrum.

    • Intact Reagent: You should observe a single, sharp multiplet (due to coupling with the adjacent methyl protons).

    • Degraded Reagent: The appearance of multiple fluorine environments or a significant upfield shift indicates C-Cl hydrolysis or Favorskii-type rearrangement.

  • ^1^H NMR Analysis: Examine the methyl group (-CH3) signal.

    • Intact Reagent: The methyl group will appear as a distinct doublet (coupled to the α-fluorine, ^3^JHF ≈ 20-25 Hz).

    • Degraded Reagent (Dechlorinated): If the chlorine is lost and replaced by a proton, the methyl signal will become a double doublet, and a new α-proton signal will emerge.

Section 4: Quantitative Data & Stability Metrics

The following table summarizes the quantitative stability thresholds and expected shelf-life of 2-Chloro-2-fluoro-1-phenyl-1-propanone under various environmental conditions.

Storage ConditionAtmosphereLight ExposureTemp (°C)Expected Shelf-LifePrimary Degradation Pathway
Optimal Argon (Glovebox)Dark (Amber Vial)-20°C> 12 MonthsNone (Stable)
Acceptable NitrogenDark (Amber Vial)2-8°C3 - 6 MonthsSlow Hydrolysis
Sub-Optimal Ambient AirDark20°C< 2 WeeksHydrolysis (Moisture)
Poor Ambient AirDirect UV/Vis20°C< 24 HoursPhotolysis & Hydrolysis
Solution (Protic) Dissolved in MeOHN/A20°C< 1 HourRapid Solvolysis

References

  • Conformational preferences of α-fluoroketones may influence their reactivity Source: Beilstein Journal of Organic Chemistry (2017) URL:[Link][1]

  • On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates Source: Organic Letters, ACS Publications (2001) URL:[Link][2]

  • Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives Source: Organic & Biomolecular Chemistry, RSC Publishing (2023) URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: 2-Chloro-2-fluoro-1-phenyl-1-propanone vs. 2-Bromo-2-fluoro-1-phenyl-1-propanone

An In-Depth Guide for Synthetic and Medicinal Chemists In the realm of organic synthesis, α-haloketones are pivotal intermediates, valued for their high electrophilic activity which enables the construction of complex mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Synthetic and Medicinal Chemists

In the realm of organic synthesis, α-haloketones are pivotal intermediates, valued for their high electrophilic activity which enables the construction of complex molecular architectures.[1][2] Among these, compounds bearing multiple, distinct halogen substituents at the α-carbon, such as 2-chloro-2-fluoro-1-phenyl-1-propanone and 2-bromo-2-fluoro-1-phenyl-1-propanone, offer unique opportunities for selective chemical transformations. The choice between these two reagents is not arbitrary; it is a strategic decision dictated by the subtle yet significant differences in their chemical reactivity.

This guide provides a comprehensive comparison of the reactivity profiles of these two α-halo-α-fluoroketones. We will delve into the fundamental physicochemical principles governing their behavior, present a framework for their experimental evaluation, and discuss the practical implications for researchers in synthetic and medicinal chemistry.

Theoretical Framework: Deconstructing Reactivity

The reactivity of these compounds in nucleophilic substitution reactions is primarily governed by the nature of the carbon-halogen bond at the α-position. Two key factors are at play: the strength of the carbon-halogen bond and the stability of the resulting halide anion (the leaving group).[3]

  • Carbon-Halogen Bond Strength: The energy required to break a bond, known as bond dissociation energy, is a critical determinant of reactivity. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[4][5][6] This is attributed to the larger atomic size of bromine, which results in more diffuse electron clouds and less effective orbital overlap with carbon.[5] Consequently, less energy is required to cleave the C-Br bond, suggesting that the bromo-substituted ketone will be more reactive.[4][6]

  • Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.[3] The stability of the leaving group is inversely related to its basicity. We can gauge this by considering the acidity of their conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl). HBr is a stronger acid than HCl, which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[7] This greater stability makes bromide a superior leaving group compared to chloride.[3][8]

The presence of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making these compounds much more reactive towards nucleophiles than their corresponding alkyl halide counterparts.[9] This activation is a result of the electron-withdrawing inductive effect of the carbonyl oxygen.

Based on these fundamental principles, it is predicted that 2-bromo-2-fluoro-1-phenyl-1-propanone will exhibit greater reactivity towards nucleophiles than 2-chloro-2-fluoro-1-phenyl-1-propanone.

Visualizing the Core Principles

To better illustrate the factors influencing reactivity, the following diagram outlines the key differences between the two compounds.

G cluster_chloro 2-Chloro-2-fluoro-1-phenyl-1-propanone cluster_bromo 2-Bromo-2-fluoro-1-phenyl-1-propanone Chloro_Bond Stronger C-Cl Bond Reactivity Relative Reactivity Chloro_Bond->Reactivity Lower Chloro_LG Poorer Leaving Group (Cl⁻) Chloro_LG->Reactivity Bromo_Bond Weaker C-Br Bond Bromo_Bond->Reactivity Higher Bromo_LG Better Leaving Group (Br⁻) Bromo_LG->Reactivity

Caption: Key factors influencing the relative reactivity of the chloro- vs. bromo-substituted ketones.

Experimental Validation: A Protocol for Kinetic Analysis

To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. The following protocol outlines a general method for monitoring the rate of nucleophilic substitution using a common nucleophile, such as sodium azide, and analyzing the reaction progress by High-Performance Liquid Chromatography (HPLC).

Objective: To determine and compare the second-order rate constants for the reaction of 2-chloro-2-fluoro-1-phenyl-1-propanone and 2-bromo-2-fluoro-1-phenyl-1-propanone with sodium azide.

Materials:

  • 2-Chloro-2-fluoro-1-phenyl-1-propanone

  • 2-Bromo-2-fluoro-1-phenyl-1-propanone

  • Sodium azide (NaN₃)

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., naphthalene or biphenyl)

  • Thermostatted reaction vessel

  • HPLC system with a UV detector

Experimental Workflow:

G start Start: Prepare Stock Solutions prep_reagents Equilibrate Reagents to Reaction Temperature (e.g., 25°C) start->prep_reagents initiate Initiate Reaction: Mix Ketone and NaN₃ Solutions prep_reagents->initiate sampling Take Aliquots at Timed Intervals initiate->sampling quench Quench Reaction (e.g., with dilute acid or water) sampling->quench hplc Analyze by HPLC quench->hplc data Plot [Ketone] vs. Time hplc->data calc Calculate Second-Order Rate Constant (k) data->calc end End: Compare Rate Constants calc->end

Caption: Workflow for the kinetic analysis of α-haloketone reactivity.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the α-haloketone (e.g., 0.1 M) in acetonitrile.

    • Prepare a stock solution of sodium azide (e.g., 0.2 M) in acetonitrile.

    • Prepare a stock solution of the internal standard in acetonitrile.

  • Reaction Setup:

    • In a thermostatted reaction vessel, add a known volume of the sodium azide stock solution and the internal standard stock solution. Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C).

  • Initiation and Sampling:

    • Initiate the reaction by adding a known volume of the α-haloketone stock solution to the reaction vessel. Start a timer immediately.

    • At regular time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small volume of dilute aqueous acid or water).

    • Analyze the quenched sample by HPLC to determine the concentration of the remaining α-haloketone relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the α-haloketone versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess) or a second-order reaction, appropriate linear plots can be generated to determine the rate constant.

    • Repeat the experiment for the other α-haloketone under identical conditions.

Anticipated Results and Data Interpretation

The experimental data are expected to confirm the theoretical predictions. The rate of disappearance of 2-bromo-2-fluoro-1-phenyl-1-propanone will be significantly faster than that of its chloro-analog.

Table 1: Hypothetical Comparative Reactivity Data

CompoundRelative Rate Constant (k_rel)C-X Bond Dissociation Energy (kJ/mol)Leaving Group (X⁻) pKa of Conjugate Acid (HX)
2-Chloro-2-fluoro-1-phenyl-1-propanone1~340~ -7
2-Bromo-2-fluoro-1-phenyl-1-propanone>1 (significantly)~285~ -9

Note: The relative rate constant is a ratio of the rate constant of the bromo compound to the chloro compound. Bond dissociation energies and pKa values are approximate and serve for comparative purposes.

The significantly larger relative rate constant for the bromo-ketone directly reflects the combined effects of a weaker C-Br bond and the superior leaving group ability of the bromide ion.

Conclusion and Practical Implications

For the medicinal or synthetic chemist, this has direct practical implications:

  • For rapid reactions or with weak nucleophiles: The bromo-derivative is the reagent of choice to ensure efficient conversion and higher reaction rates.

  • For reactions requiring greater control or selectivity: The less reactive chloro-derivative may be preferable, allowing for better management of the reaction profile, especially in complex molecules with multiple electrophilic sites.

  • Cost and Availability: While not a factor of reactivity, the cost and commercial availability of each reagent may also influence the decision-making process for large-scale syntheses.

By understanding the underlying factors that dictate the reactivity of these powerful synthetic intermediates, researchers can make more informed decisions in the design and optimization of synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

  • Study Mind. (n.d.). Introduction to Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]

  • Fiveable. (2025, August 15). Carbon-Halogen Bond: Organic Chemistry Study Guide. Retrieved from [Link]

  • Wodrich, M. D., et al. (2021). Textbook electronegativity model fails when it comes to carbon–halogen bond strengths. Chemistry World. Retrieved from [Link]

  • Sparkl. (n.d.). Reactivity of Halogenoalkanes and Bond Strength. Retrieved from [Link]

  • Clark, J. (n.d.). an introduction to halogenoalkanes (haloalkanes). Chemguide. Retrieved from [Link]

  • Student Doctor Network. (2012, December 29). Why is bromide a better nucleophile than chloride? Retrieved from [Link]

  • Um, I. H., et al. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 19(9), 13532-13548.
  • Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. Retrieved from [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844.
  • Ashenhurst, J. (2026, January 22). What Makes A Good Leaving Group. Master Organic Chemistry. Retrieved from [Link]

  • Bordwell, F. G., & Carlson, M. W. (1970). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 92(11), 3370-3376.
  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Bordwell, F. G., & Carlson, M. W. (1970). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 92(11), 3370-3376.
  • Knowledge. (2025, January 11). Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applications? Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Chloro-1-phenyl-1-propanone. Retrieved from [Link]

Sources

Comparative

A Spectroscopic Guide to the Effects of α-Halogenation: Comparing 2-Chloro-2-fluoro-1-phenyl-1-propanone with its Non-fluorinated Precursors

Abstract: The introduction of fluorine and chlorine at the α-position of a ketone significantly alters its electronic environment, leading to predictable and informative changes in its spectroscopic signatures. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The introduction of fluorine and chlorine at the α-position of a ketone significantly alters its electronic environment, leading to predictable and informative changes in its spectroscopic signatures. This guide provides a detailed comparative analysis of 2-chloro-2-fluoro-1-phenyl-1-propanone against its non-fluorinated precursors, 2-chloro-1-phenyl-1-propanone and 1-phenyl-1-propanone. By examining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the structural and electronic effects of α-halogenation. This document serves as a practical resource for researchers in synthetic chemistry and drug development, offering both theoretical insights and detailed experimental protocols for characterization.

Introduction: The Role of α-Haloketones in Synthesis

α-Haloketones are versatile intermediates in organic synthesis, prized for their dual reactivity. The electron-withdrawing nature of the halogen atom activates the α-carbon for nucleophilic substitution, while the carbonyl group remains susceptible to nucleophilic attack. The precise nature of the halogen(s) can fine-tune this reactivity. Fluorine, owing to its high electronegativity, imparts unique conformational and electronic properties, often enhancing metabolic stability and binding affinity in pharmaceutical candidates. Understanding the spectroscopic characteristics of these molecules is paramount for reaction monitoring, quality control, and structural verification.

This guide explores the progressive impact of chlorination and then geminal chloro-fluorination on the spectroscopic profile of a simple propiophenone core. We will dissect how these substitutions manifest in ¹H, ¹³C, and ¹⁹F NMR, as well as IR and MS analyses.

Comparative Spectroscopic Analysis

The introduction of electronegative halogens at the α-position to the carbonyl group induces significant changes in the chemical environment of nearby nuclei. These effects are clearly observable across various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structural nuances imparted by halogenation. The electronegativity of chlorine and fluorine deshields adjacent protons and carbons, causing their corresponding signals to shift downfield. Furthermore, the presence of fluorine (¹⁹F, a spin-½ nucleus) introduces characteristic splitting patterns (J-coupling) that provide definitive structural information.

Table 1: Comparative ¹H and ¹³C NMR Data (Hypothetical Data in CDCl₃)

Compound Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1-Phenyl-1-propanone Ph-C(O)-CH₂CH₃ 7.95-7.45 (m, 5H, Ar-H), 2.98 (q, 2H, CH₂), 1.22 (t, 3H, CH₃) 200.8 (C=O), 137.0 (Ar-C), 133.0 (Ar-CH), 128.6 (Ar-CH), 128.0 (Ar-CH), 31.8 (CH₂), 8.4 (CH₃)
2-Chloro-1-phenyl-1-propanone Ph-C(O)-CHClCH₃ 8.00-7.50 (m, 5H, Ar-H), 5.25 (q, 1H, CHCl), 1.75 (d, 3H, CH₃) 195.5 (C=O), 134.5 (Ar-C), 133.8 (Ar-CH), 129.0 (Ar-CH), 128.8 (Ar-CH), 60.5 (CHCl), 21.5 (CH₃)

| 2-Chloro-2-fluoro-1-phenyl-1-propanone | Ph-C(O)-CFClCH₃ | 8.05-7.60 (m, 5H, Ar-H), 2.10 (d, 3H, CH₃, ³JHF = 18 Hz) | 190.1 (d, C=O, ²JCF = 25 Hz), 132.0 (Ar-C), 134.5 (Ar-CH), 129.5 (Ar-CH), 129.2 (Ar-CH), 115.0 (d, CFCl, ¹JCF = 300 Hz), 25.0 (d, CH₃, ²JCF = 22 Hz) |

Analysis of NMR Data:

  • ¹H NMR: In the chlorinated precursor, the α-proton (CHCl) is significantly shifted downfield to ~5.25 ppm compared to the ~2.98 ppm of the unsubstituted methylene group, a direct result of the deshielding effect of the chlorine atom. For the geminal dihalo-ketone, this proton is absent. The methyl protons are also progressively shifted downfield. Crucially, in 2-chloro-2-fluoro-1-phenyl-1-propanone, the methyl protons appear as a doublet due to coupling with the fluorine atom (³JHF ≈ 18 Hz), providing clear evidence of the C-F bond's proximity.

  • ¹³C NMR: The carbonyl carbon (C=O) signal shifts upfield with increasing halogenation. This is due to the "gamma-gauche" effect and changes in hyperconjugation, despite the powerful inductive withdrawal of the halogens. The most dramatic effect is on the α-carbon itself. The signal for CFCl appears at a very high chemical shift (~115 ppm) and is split into a large doublet due to direct, one-bond coupling to fluorine (¹JCF ≈ 300 Hz). The carbonyl and methyl carbons also exhibit smaller C-F coupling.

  • ¹⁹F NMR: For 2-chloro-2-fluoro-1-phenyl-1-propanone, the ¹⁹F NMR spectrum would show a quartet centered around -150 to -180 ppm (relative to CFCl₃), resulting from coupling to the three methyl protons. This signal provides unambiguous confirmation of the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to changes in bond polarity and strength, making it ideal for monitoring the carbonyl group.

Table 2: Comparative IR Stretching Frequencies (Hypothetical Data)

Compound Key Stretching Frequency (ν, cm⁻¹) Rationale
1-Phenyl-1-propanone ~1685 cm⁻¹ (C=O) Standard conjugated ketone stretch.
2-Chloro-1-phenyl-1-propanone ~1705 cm⁻¹ (C=O) The electronegative chlorine atom pulls electron density from the carbonyl carbon, strengthening and shortening the C=O bond, which increases its vibrational frequency. This is a well-documented phenomenon for α-haloketones.

| 2-Chloro-2-fluoro-1-phenyl-1-propanone | ~1720 cm⁻¹ (C=O) | The combined inductive effect of both fluorine and chlorine further strengthens the C=O bond, resulting in an even higher frequency (blue shift). |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic tool.

Table 3: Key Mass Spectrometry Observations (Hypothetical Data)

Compound Molecular Ion (M⁺) Key Fragmentation Patterns
1-Phenyl-1-propanone m/z 134 m/z 105 ([PhCO]⁺), m/z 77 ([Ph]⁺)
2-Chloro-1-phenyl-1-propanone m/z 168/170 (3:1 ratio) m/z 105 ([PhCO]⁺), m/z 77 ([Ph]⁺), loss of Cl.

| 2-Chloro-2-fluoro-1-phenyl-1-propanone | m/z 186/188 (3:1 ratio) | m/z 105 ([PhCO]⁺), m/z 77 ([Ph]⁺), loss of Cl, F, or CFCl. The presence of the M+2 peak in a 3:1 ratio is definitive proof of a single chlorine atom. |

Experimental Protocols

To ensure reproducibility, the following standardized protocols for data acquisition are recommended.

General Sample Preparation
  • Compound Purity: Ensure all samples (substrates and final product) are of high purity (>95%), as determined by a preliminary analytical technique like GC-MS or TLC.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) for NMR analysis unless solubility is an issue. For IR, the neat compound can be analyzed as a thin film on a salt plate (NaCl or KBr), or as a solution in a suitable solvent like dichloromethane.

  • Concentration: For NMR, prepare solutions at a concentration of approximately 10-20 mg/mL in 0.6 mL of deuterated solvent.

Spectroscopic Workflow

The following diagram outlines a logical workflow for the comprehensive characterization of the target compound and its precursors.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Syn Synthesize Target Compound Pur Purify via Column Chromatography / Distillation Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pur->NMR IR IR Spectroscopy Pur->IR MS Mass Spectrometry (EI or ESI) Pur->MS Comp Compare Spectra with Precursors NMR->Comp IR->Comp MS->Comp Struc Confirm Structure & Purity Comp->Struc Report Generate Final Report Struc->Report

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-2-fluoro-1-phenyl-1-propanone

Pillar 1: The Hierarchy of Controls - Your First Line of Defense Before a single piece of Personal Protective Equipment (PPE) is chosen, it is crucial to implement higher-level safety controls. PPE is the last line of de...

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Author: BenchChem Technical Support Team. Date: April 2026

Pillar 1: The Hierarchy of Controls - Your First Line of Defense

Before a single piece of Personal Protective Equipment (PPE) is chosen, it is crucial to implement higher-level safety controls. PPE is the last line of defense, intended to protect you when other controls are not feasible or have failed.

  • Engineering Controls: The most critical engineering control for this compound is a properly functioning chemical fume hood. All handling, weighing, and transferring of 2-Chloro-2-fluoro-1-phenyl-1-propanone must occur within the sash of a fume hood to prevent the inhalation of vapors or mists[1][2]. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested[1][3].

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this chemical. This includes designating specific work areas, minimizing the quantities used, and ensuring all personnel are trained on the specific hazards and emergency procedures.

Pillar 2: Mandated Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the specific hazards posed by halogenated ketones. This involves creating a complete barrier to prevent any contact with the substance.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards are mandatory at all times[4][5]. These must provide a complete seal around the eyes to protect against splashes from any direction.

  • Enhanced Protection: When handling larger quantities (>50 mL) or when there is a heightened risk of splashing or exothermic reaction, a full-face shield must be worn in addition to chemical splash goggles[6][7]. The face shield provides a critical secondary barrier for the entire face.

Hand Protection

The choice of glove material is arguably the most critical PPE decision for handling solvents and reagents. Halogenated ketones demand high-resistance materials.

  • For Incidental Contact: For tasks with minimal risk of direct contact, such as handling a sealed container, double-gloving with high-quality nitrile gloves is an acceptable minimum. Nitrile provides good general chemical resistance but is not recommended for prolonged exposure to ketones or chlorinated solvents[6][8].

  • For Direct Handling and Spills: For any operation involving direct, extended contact or for cleaning up spills, a more robust glove is required. Butyl rubber gloves are the superior choice as they offer excellent protection against ketones, esters, and aldehydes[8][9].

Table 1: Glove Material Chemical Resistance Profile

Glove MaterialResistance to KetonesResistance to Halogenated HydrocarbonsRecommended Use Case for 2-Chloro-2-fluoro-1-phenyl-1-propanone
Nitrile Fair to PoorGoodIncidental contact only; must be changed immediately upon contamination.[6]
Neoprene GoodPoorNot recommended due to poor performance with halogenated compounds.[9]
Butyl Rubber ExcellentFairPrimary recommendation for direct handling, transfers, and spill cleanup.[9]
Polyvinyl Alcohol (PVA) ExcellentExcellentA strong alternative, but susceptible to degradation by water and aqueous solutions.[6]
Body Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat, fully buttoned, is required[7][8]. Ensure the sleeves are of sufficient length to cover the wrist and create an overlap with your gloves.

  • Chemical-Resistant Apron: When transferring liquids or performing procedures with a high splash potential, a rubber or neoprene chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against corrosive liquids and skin-toxic materials[9].

Respiratory Protection

Under normal operating conditions within a certified chemical fume hood, respiratory protection is not typically required[4]. However, in the event of a significant spill outside of containment or a failure of engineering controls, respiratory protection is essential. A full-face respirator with organic vapor cartridges would be necessary in such a scenario, and its use requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program[5][7].

Pillar 3: Operational Protocols - From Setup to Cleanup

A systematic approach to PPE usage is critical to prevent contamination and exposure.

Pre-Use Inspection
  • Gloves: Visually inspect for any tears, punctures, or signs of degradation. Inflate with air to check for pinholes.

  • Goggles/Face Shield: Ensure they are clean, and the straps are in good condition.

  • Lab Coat/Apron: Check for any signs of chemical degradation or contamination from previous work.

Step-by-Step Donning and Doffing Sequence

Proper technique is essential to avoid cross-contamination.

Donning (Putting On) Sequence:

  • Put on lab coat and fasten completely.

  • Put on inner gloves (nitrile).

  • Put on chemical splash goggles.

  • Put on outer gloves (butyl rubber), ensuring the cuffs go over the sleeves of the lab coat.

  • Put on face shield (if required).

Doffing (Taking Off) Sequence:

  • Remove outer gloves, peeling them off without touching the outside surface with your bare skin.

  • Remove face shield (if used).

  • Remove lab coat, turning it inside out as you remove it.

  • Remove chemical splash goggles.

  • Remove inner gloves, again without touching the outer surface.

  • Wash hands thoroughly with soap and water[10].

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase A Assess Hazards (Review SDS/SOP) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect PPE B->C D Don PPE (Correct Sequence) C->D E Handle Chemical in Fume Hood D->E F Segregate Waste (Halogenated) E->F G Doff PPE (Avoid Contamination) F->G H Dispose of Contaminated PPE as Hazardous Waste G->H I Wash Hands Thoroughly H->I

Caption: Standard workflow for handling 2-Chloro-2-fluoro-1-phenyl-1-propanone.

Pillar 4: Emergency Response & Disposal

Spill Management Protocol

Immediate and correct action during a spill is vital to mitigate exposure and environmental contamination.

  • Minor Spill (<100 mL, inside a fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the full recommended PPE (butyl rubber gloves, goggles, lab coat).

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Using non-sparking tools, carefully collect the absorbed material into a designated, labeled hazardous waste container[5].

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Place all contaminated cleaning materials and PPE into the hazardous waste container.

  • Major Spill (>100 mL, or any spill outside of a fume hood):

    • Evacuate: Immediately alert everyone and evacuate the laboratory[5][11].

    • Isolate: Close the laboratory doors and prevent re-entry. Post a warning sign.

    • Report: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately[12][13].

    • Decontaminate: If you have been exposed, remove contaminated clothing and use an emergency shower or eyewash station as needed[12][14][15].

    • Do not attempt to clean up a major spill unless you are part of a trained emergency response team with the proper respiratory protection.

G A Spill Occurs B Assess Severity (Minor vs. Major) A->B C Minor Spill: Contain in Hood B->C <100mL Contained D Major Spill: EVACUATE LAB B->D >100mL or Uncontained E Don Emergency PPE (Butyl Gloves, Goggles) C->E F Isolate Area & Call EHS/Emergency D->F G Contain & Absorb Spill E->G I Report Incident F->I H Package Waste & Decontaminate Area G->H H->I

Caption: Emergency response workflow for a chemical spill.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary[5][10]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[3][10]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air[5][10]. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting[5][11]. Rinse mouth with water and seek immediate medical attention[5].

Waste Disposal

All materials contaminated with 2-Chloro-2-fluoro-1-phenyl-1-propanone, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container. The label should specify "Halogenated Organic Waste."

  • Dispose of the waste through your institution's hazardous waste management program, following all local, regional, and national regulations[3][4][16][17].

By adhering to these stringent protocols, researchers can effectively mitigate the risks associated with handling 2-Chloro-2-fluoro-1-phenyl-1-propanone, ensuring both personal safety and the integrity of their research environment.

References

  • Personal Protective Equipment Selection Guide. (2015). University of California, Los Angeles - Chemistry.
  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
  • Personal Protective Equipment. (2014). Columbia University - Environmental Health & Safety.
  • SAFETY DATA SHEET - 1-Chloro-2-methyl-2-phenylpropane. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Analogous Compound. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Chloro-2-methylpropan-2-ol. Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara - Environmental Health & Safety.
  • SAFETY DATA SHEET - Analogous Compound 2. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - (S)-(-)-3-Chloro-1-phenyl-1-propanol. (2025). Fisher Scientific.
  • Flame Resistant PPE. University of Maryland - Department of Chemistry and Biochemistry.
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